1,3-Bis(4-aminophenyl)adamantane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(4-aminophenyl)-1-adamantyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16H,9-14,23-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALHUWOVOZGIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327996 | |
| Record name | 1,3-bis(4-aminophenyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58788-79-7 | |
| Record name | 1,3-bis(4-aminophenyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,3-Bis(4-aminophenyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(4-aminophenyl)adamantane is a rigid, diamine-functionalized diamondoid molecule with significant potential in materials science and medicinal chemistry. Its unique structural characteristics, defined by the bulky, cage-like adamantane core, impart a high degree of thermal stability and a predictable three-dimensional geometry. This guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of this compound, based on available spectroscopic and computational data. It also explores potential applications in drug development by examining the known mechanisms of action of related adamantane derivatives. Detailed experimental protocols for its synthesis and characterization are also presented.
Molecular Structure and Physicochemical Properties
This compound possesses a chemical formula of C₂₂H₂₆N₂ and a molecular weight of approximately 318.46 g/mol .[1][2] The core of the molecule is a highly rigid and sterically demanding adamantane cage, which consists of three fused cyclohexane rings in chair conformations.[3] This rigid structure is a key determinant of the molecule's overall shape and properties.
The two 4-aminophenyl substituents are attached to the tertiary carbons at positions 1 and 3 of the adamantane cage. This substitution pattern results in a C₂-symmetric molecule. At room temperature, this compound exists as a solid, colorless crystal with a high melting point and notable thermal stability.[4] It is insoluble in water but shows solubility in some organic solvents, such as methylene chloride and benzene.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆N₂ | [1][2] |
| Molecular Weight | 318.46 g/mol | [1][2] |
| Physical State | Solid, colorless crystal | [4] |
| Melting Point | High (specific value not reported) | [4] |
| Solubility | Insoluble in water; soluble in methylene chloride, benzene | [4] |
Conformational Analysis
Due to the rigid nature of the adamantane core, the conformational flexibility of this compound is limited to the rotation of the two aminophenyl groups around the C(adamantane)-C(phenyl) bonds. The bulky adamantane cage forces the two phenyl rings to adopt a specific spatial orientation relative to each other.
While specific crystallographic data for this compound is not publicly available, computational modeling and the analysis of related 1,3-disubstituted adamantane structures suggest that the phenyl groups are likely to be oriented in a way that minimizes steric hindrance. This would involve a staggered conformation where the planes of the phenyl rings are not perfectly parallel but are angled with respect to each other. The amino groups at the para positions of the phenyl rings are expected to be available for chemical reactions and intermolecular interactions.
Synthesis and Characterization
Synthesis Protocol
A common method for the synthesis of this compound involves a two-step process starting from 1,3-dibromoadamantane.[5]
Step 1: Alkylation of Aniline
1,3-dibromoadamantane is reacted with aniline in the presence of a Lewis acid catalyst, such as aluminum trichloride. This reaction proceeds via a Friedel-Crafts alkylation mechanism where the adamantyl carbocation is generated and subsequently attacks the electron-rich aniline ring, primarily at the para position due to steric hindrance.
Step 2: Work-up and Purification
The reaction mixture is then quenched with water and neutralized. The crude product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield this compound.
A visual representation of the general synthesis workflow is provided below.
Caption: General synthesis workflow for this compound.
Characterization Methods
The structure and purity of synthesized this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the adamantane cage and the aminophenyl groups, and to verify their connectivity. The rigid adamantane core gives rise to characteristic signals in the aliphatic region of the spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the amino groups and the C-H stretches of the aromatic and adamantane moieties.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.
Potential Applications in Drug Development
The adamantane cage is a well-established pharmacophore in medicinal chemistry, known to enhance the lipophilicity and metabolic stability of drug candidates.[3] While specific biological targets for this compound have not been extensively reported, the structural motif suggests potential for interaction with various biological systems. The biological activity of adamantane derivatives is often attributed to their ability to interact with specific protein targets.
Potential Mechanisms of Action
Based on the known activities of other adamantane derivatives, several potential mechanisms of action can be postulated for this compound.
-
Ion Channel Modulation: Amantadine, a simple 1-aminoadamantane, is known to block the M2 proton channel of the influenza A virus.[6][7] The rigid adamantane cage of this compound could potentially interact with and block other viral or cellular ion channels.
-
Enzyme Inhibition: Adamantane derivatives have been explored as inhibitors for various enzymes. For instance, some have shown inhibitory activity against soluble epoxide hydrolase and dipeptidyl peptidase IV.[8][9] The two aminophenyl groups of this compound could serve as anchor points for binding to the active site of specific enzymes.
-
Receptor Antagonism: Memantine, another adamantane derivative, acts as an antagonist of the NMDA receptor.[6] The bulky and lipophilic nature of this compound could facilitate its interaction with the hydrophobic pockets of various receptors.
The following diagram illustrates these potential, generalized mechanisms of action for adamantane derivatives.
References
- 1. This compound | C22H26N2 | CID 399967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. unige.org [unige.org]
- 7. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 1,3-Bis(4-aminophenyl)adamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(4-aminophenyl)adamantane, a rigid diamine monomer crucial for the synthesis of high-performance polymers. Due to its unique three-dimensional adamantane core, this compound imparts desirable properties such as thermal stability and enhanced processability to polymers. Understanding its solubility is paramount for its effective use in synthesis, formulation, and materials science applications.
Core Physicochemical Properties
This compound is a solid, colorless crystalline organic compound at room temperature.[1] Its rigid, cage-like hydrocarbon framework contributes to a high melting point and significant thermal stability.[1]
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆N₂ | PubChem[2] |
| Molecular Weight | 318.46 g/mol | ChemicalBook[3] |
| Appearance | Colorless crystalline solid | ChemBK[1] |
| General Solubility | Insoluble in water | ChemBK[1] |
Solubility in Organic Solvents
While specific quantitative solubility data for this compound is not extensively published, qualitative information can be inferred from its use in chemical synthesis and the general behavior of adamantane derivatives and aromatic amines. The bulky, non-polar adamantane cage combined with the polar aminophenyl groups results in a nuanced solubility profile.
The compound's primary application is in the synthesis of polyimides, which typically involves polymerization in polar aprotic solvents. This indicates that the monomer must be soluble in these reaction media.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Qualitative Solubility | Rationale / Citation |
| Halogenated | Dichloromethane (Methylene Chloride) | Soluble | Explicitly mentioned as a solvent.[1] |
| Aromatic | Benzene | Soluble | Explicitly mentioned as a solvent.[1] |
| Toluene | Likely Soluble | Mentioned as a suitable solvent for reactions with adamantane derivatives. | |
| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | Soluble | Commonly used for polyimide synthesis from similar diamines, implying monomer solubility. |
| N,N-Dimethylacetamide (DMAc) | Soluble | A standard solvent for the synthesis of poly(amic acid) precursors.[4] | |
| N,N-Dimethylformamide (DMF) | Soluble | A common polar solvent for aromatic amines and polymerization reactions. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Mentioned as a suitable solvent for reactions with adamantane derivatives. | |
| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble | Adamantane derivatives can exhibit poor solubility in less polar solvents. |
| Alkanes | Hexane, Heptane | Insoluble | The polarity from the two amine groups likely prevents dissolution in non-polar aliphatic solvents. Adamantane's hydrocarbon nature is offset by the polar functionalities. |
| Protic Solvents | Water | Insoluble | Confirmed by literature.[1] |
| Ethanol, Methanol | Sparingly Soluble to Insoluble | While the amine groups can hydrogen bond, the large hydrophobic adamantane structure dominates. |
Applications in Polymer Synthesis
The solubility of this compound in polar aprotic solvents is critical for its primary application as a monomer in the synthesis of high-performance polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and desirable optical properties. The bulky adamantane unit disrupts polymer chain packing, which can improve the solubility of the final polyimide.
The typical synthesis is a two-step process:
-
Poly(amic acid) Formation: The diamine is reacted with a dianhydride in a polar aprotic solvent like DMAc or NMP at room temperature.
-
Imidization: The resulting poly(amic acid) precursor is converted to the final polyimide through thermal or chemical cyclization, with the elimination of water.
Figure 1. Synthesis of polyimides from this compound.
Experimental Protocols
Methodology for Determining Equilibrium Solubility
The most widely accepted method for determining the equilibrium solubility of a crystalline compound is the Saturation Shake-Flask Method .[5] This protocol provides a reliable way to measure thermodynamic equilibrium solubility.
1. Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
2. Protocol Steps:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typical, and preliminary studies should be conducted to determine the time to equilibrium.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid. The most common methods are:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., PTFE for organic solvents) to remove any suspended particles.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the result in units such as mg/mL, g/L, or mol/L.
Figure 2. Experimental workflow for solubility determination.
Conclusion
This compound exhibits solubility in select organic solvents, particularly halogenated, aromatic, and polar aprotic types, which is essential for its role in the synthesis of advanced polyimides. While quantitative data remains sparse in public literature, its successful use in polymerization provides strong evidence of its solubility in common reaction media like DMAc and NMP. For precise applications in drug development or formulation, the detailed experimental protocol provided herein offers a robust framework for determining its exact solubility in various solvent systems.
References
spectroscopic analysis (NMR, FTIR, Mass Spec) of 1,3-Bis(4-aminophenyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3-Bis(4-aminophenyl)adamantane, a rigid, diamine-functionalized adamantane derivative with potential applications in polymer chemistry and drug development. The document details predicted and reported data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.
Chemical Structure and Properties
This compound is a solid, colorless crystalline compound with the chemical formula C₂₂H₂₆N₂ and a molecular weight of 318.46 g/mol .[1][2] It is characterized by a rigid adamantane core with two aminophenyl substituents at the bridgehead positions. The compound exhibits a high melting point and is insoluble in water but soluble in certain organic solvents like methylene chloride and benzene.[2]
Caption: Structure of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.0 | d | 4H | Aromatic protons ortho to the adamantyl group |
| ~ 6.7 - 6.5 | d | 4H | Aromatic protons meta to the adamantyl group |
| ~ 3.6 | br s | 4H | Amine (-NH₂) protons |
| ~ 2.2 - 1.7 | m | 14H | Adamantane protons |
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 145 | Aromatic C-NH₂ |
| ~ 128 | Aromatic CH |
| ~ 115 | Aromatic CH |
| ~ 48 | Adamantane quaternary C |
| ~ 40 | Adamantane CH |
| ~ 35 | Adamantane CH₂ |
| ~ 30 | Adamantane CH₂ |
Note: Predicted chemical shifts are based on data from adamantane, aniline, and their derivatives. Actual values may vary depending on the solvent and experimental conditions.[3][4][5][6][7][8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected FTIR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Strong | Adamantane C-H stretching |
| 1620 - 1600 | Strong | N-H bending (scissoring) |
| 1520 - 1480 | Strong | Aromatic C=C stretching |
| 1300 - 1250 | Medium | Aromatic C-N stretching |
| ~ 820 | Strong | para-disubstituted benzene C-H out-of-plane bending |
Note: The presence of a doublet in the N-H stretching region is characteristic of a primary amine.[6][10][11]
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 318 | High | [M]⁺ (Molecular Ion) |
| 303 | Medium | [M - NH]⁺ |
| 226 | Medium | [M - C₆H₄NH₂]⁺ |
| 135 | High | [C₁₀H₁₅]⁺ (Adamantyl cation) |
| 93 | High | [C₆H₅NH₂]⁺ (Aniline) |
Note: The molecular ion peak is expected to be prominent due to the stability of the adamantane cage. Fragmentation is likely to involve cleavage of the C-N bond and fragmentation of the aromatic rings.[12][13]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (or as needed for good signal-to-noise).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~250 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[14]
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.
-
FTIR Spectroscopy
KBr Pellet Method
-
Sample Preparation:
-
Place a small amount (~1-2 mg) of this compound in a clean agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[15][16]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a suitable volatile solvent (e.g., methanol, dichloromethane) for injection if using a GC-MS system.
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Ion Source Temperature: 200-250 °C.
-
Scan Rate: 1-2 scans/second.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed spectrum with predicted fragmentation patterns and library spectra if available.
-
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the spectroscopic analysis and the logical relationship between the compound's structure and its expected NMR signals.
Caption: Spectroscopic analysis workflow.
Caption: Structure to ¹H NMR signal correlation.
References
- 1. This compound | C22H26N2 | CID 399967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. kbfi.ee [kbfi.ee]
- 4. web.pdx.edu [web.pdx.edu]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. mdpi.com [mdpi.com]
- 8. Adamantane(281-23-2) 13C NMR spectrum [chemicalbook.com]
- 9. Adamantane(281-23-2) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. instanano.com [instanano.com]
- 12. future4200.com [future4200.com]
- 13. Adamantane [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. m.youtube.com [m.youtube.com]
The Diamondoid Advantage: A Technical Guide to Adamantane Derivatives in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a unique, cage-like hydrocarbon, and its derivatives are emerging as pivotal building blocks in the design of next-generation materials.[1] Their rigid, thermally stable, and three-dimensional structure imparts exceptional properties to polymers and other materials, leading to significant advancements in diverse fields, from microelectronics to high-performance coatings and self-healing systems.[2][3] This in-depth technical guide explores the potential applications of novel adamantane derivatives in materials science, providing a comprehensive overview of their synthesis, properties, and performance, supported by quantitative data and detailed experimental protocols.
The incorporation of the bulky, diamondoid structure of adamantane into polymer backbones or as pendant groups can dramatically enhance thermal stability, mechanical strength, and dielectric properties.[4] These improvements are critical for applications in demanding environments where conventional materials fall short. This guide will delve into the specific advantages conferred by adamantane in various material classes, offering a valuable resource for researchers and professionals seeking to innovate with these remarkable molecules.
Adamantane-Based Polymers: A Leap in Performance
The introduction of adamantane moieties into polymer chains leads to materials with significantly enhanced thermal and mechanical properties. The rigid and bulky nature of the adamantane cage restricts polymer chain mobility, resulting in higher glass transition temperatures (Tg) and improved dimensional stability at elevated temperatures.
High-Temperature and Mechanically Robust Polymers
Adamantane-containing polyimides, methacrylates, and epoxy resins exhibit superior thermal stability and mechanical strength compared to their conventional counterparts.[4][5] This makes them ideal candidates for applications in aerospace, automotive, and electronics, where materials are subjected to extreme conditions.
Table 1: Thermal and Mechanical Properties of Adamantane-Containing Polymers
| Polymer Type | Adamantane Derivative | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference(s) |
| Polyimide | 1,3-Bis[4-(4-aminophenoxy)phenyl]adamantane based | 232 - 330 | 88.2 - 113.5 | 5.6 - 12.5 | 2.0 - 2.2 | [6] |
| Polyimide | 1,3-Bis(4-aminophenyl) adamantane (ADMDA) based | 285 - 440 | - | - | - | [4] |
| Poly(methacrylate) | 1-Adamantyl methacrylate (AdMA) homopolymer | ~201 | - | - | - | [7] |
| Polyurethane Acrylate | 1,3-Adamantanediol (ADO) modified | - | 12.02 | 111.35 | - | [6] |
| Epoxy Resin | Diglycidyl ether of bisphenol-adamantane (DGEBAda) | 223 | - | - | - | [5] |
Low-Dielectric Constant Materials for Microelectronics
The increasing demand for faster and more efficient electronic devices has driven the development of low-dielectric constant (low-k) materials to reduce signal delay and power consumption.[6] The bulky, nonpolar nature of adamantane makes it an excellent candidate for creating polymers with low dielectric constants and low loss tangents.[1][6]
Table 2: Dielectric Properties of Adamantane-Containing Polymers
| Polymer Type | Adamantane Derivative | Dielectric Constant (k) | Dielectric Loss (tan δ) | Frequency | Reference(s) |
| Polyimide | 1,3-Bis[4-(4-aminophenoxy)phenyl]adamantane based | 2.77 - 2.91 | - | - | [6] |
| Polyurethane Acrylate | 1,3-Adamantanediol (ADO) modified | 2.26 | 0.018 | 10 GHz | [6] |
| Epoxy Resin | Dicyandiamide (DICY) cured DGEBAda | Low | Reduced | - | [5] |
Experimental Protocols
Synthesis of Adamantane-Containing Polyimide
This protocol describes the synthesis of a polyimide derived from an adamantane-containing diamine and a commercial dianhydride via a one-step solution polycondensation method.
Materials:
-
1,3-Bis(4-aminophenyl)adamantane (ADMDA)
-
Pyromellitic dianhydride (PMDA)
-
m-Cresol
-
Benzoic acid
-
Isoquinoline
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve ADMDA in a mixture of m-cresol and benzoic acid.
-
Heat the mixture to 80°C under a gentle nitrogen flow to ensure complete dissolution of the diamine.
-
Once a clear solution is obtained, add PMDA and a catalytic amount of isoquinoline to the flask.
-
Raise the temperature to 200°C and maintain for 4 hours with continuous stirring under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polyimide by pouring the viscous solution into an excess of methanol.
-
Filter the fibrous polymer, wash thoroughly with methanol, and dry in a vacuum oven at 100°C for 24 hours.
Characterization of Adamantane-Based Polymers
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed to evaluate the thermal stability and glass transition temperature (Tg) of the polymers.
Procedure:
-
For TGA, heat a small sample (5-10 mg) of the polymer from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. Record the weight loss as a function of temperature.
-
For DSC, heat a sample (5-10 mg) from room temperature to a temperature above its expected Tg at a heating rate of 10°C/min under a nitrogen atmosphere. Cool the sample rapidly and then reheat at the same rate. The Tg is determined from the inflection point of the baseline shift in the second heating scan.[8]
Mechanical Testing (Tensile Properties): Tensile properties of polymer films are measured using a universal testing machine.
Procedure:
-
Prepare thin films of the polymer by solution casting.
-
Cut the films into dumbbell-shaped specimens according to ASTM D638 standard.
-
Mount the specimens in the grips of the universal testing machine and pull at a constant crosshead speed (e.g., 5 mm/min) until failure.
-
Record the stress-strain curve to determine the tensile strength, elongation at break, and Young's modulus.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis and characterization of adamantane-based polyimides.
Applications in Advanced Materials
High-Performance Coatings and Corrosion Inhibitors
The inherent chemical stability and hydrophobicity of the adamantane cage make its derivatives promising candidates for high-performance coatings. These coatings can offer enhanced durability, scratch resistance, and protection against environmental degradation. Furthermore, adamantane derivatives functionalized with polar groups can act as effective corrosion inhibitors by forming a protective layer on metal surfaces.[9][10][11]
Advanced Lubricants
Adamantane-based esters and fluids are being explored as high-performance lubricants and hydraulic fluids for extreme temperature and pressure applications.[12] Their exceptional thermal and oxidative stability, coupled with their unique molecular geometry, can lead to reduced friction and wear in demanding mechanical systems.[13]
Table 3: Properties of Adamantane-Based Lubricant Components
| Adamantane Derivative | Viscosity at 100°C (mm²/s) | Pour Point (°C) | Thermo-oxidative Stability (°C) | Reference(s) |
| Triesters of 1,3,5-adamantanetriol with C4-C6 aliphatic acids | 4.361 - 9.912 | < -40 | 221.6 - 240.3 | [12] |
Photoresists for Advanced Lithography
Adamantane derivatives are widely used in the formulation of chemically amplified photoresists for advanced lithography techniques, including deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) lithography.[14][15] The high etch resistance of the adamantane moiety allows for the fabrication of smaller and more intricate patterns on semiconductor wafers.
Caption: Mechanism of an adamantane-based chemically amplified photoresist.
Self-Healing Materials
The principle of host-guest chemistry, particularly the strong interaction between adamantane (guest) and cyclodextrin (host), is being harnessed to create innovative self-healing materials.[16][17][18] When a material incorporating these moieties is damaged, the reversible host-guest interactions can reform across the fractured interface, restoring the material's integrity.
Table 4: Self-Healing Efficiency of Adamantane-Cyclodextrin Systems
| Polymer System | Healing Condition | Healing Efficiency (%) | Property Measured | Reference(s) |
| Polyurethane Network | Room Temperature, 24h | 24 - 38 | Tensile Strength | [17] |
| Polyurethane Network | 80°C, 24h | 45 - 62 | Tensile Strength | [17] |
| Epoxy-Amine Network | 60°C | Exhibited self-healing | Qualitative | [16] |
Conclusion
Adamantane derivatives offer a versatile platform for the development of advanced materials with tailored properties. Their unique diamondoid structure provides a robust foundation for enhancing the thermal, mechanical, and dielectric performance of a wide range of polymers. The applications of these materials are continually expanding, with significant potential in high-performance coatings, advanced lubricants, next-generation photoresists, and smart self-healing systems. Further research into the synthesis of novel adamantane derivatives and a deeper understanding of their structure-property relationships will undoubtedly unlock even more innovative applications in materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. DSpace [digital.library.adelaide.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. WO1994029244A1 - Lubricant composition and method for increasing diamondoid incorporation in polyalphaolefin-containing lubricant - Google Patents [patents.google.com]
- 14. JPS55115423A - Manufacture of adamantane-epoxy resin - Google Patents [patents.google.com]
- 15. nikolabatina.com.mx [nikolabatina.com.mx]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Self-healing epoxy networks based on cyclodextrin–adamantane host–guest interactions | springerprofessional.de [springerprofessional.de]
An In-Depth Technical Guide to the Reactivity of Amino Groups in 1,3-Bis(4-aminophenyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical reactivity of the amino groups in 1,3-Bis(4-aminophenyl)adamantane. This unique diamine, featuring a rigid, bulky adamantane core, offers distinct steric and electronic properties that influence the reactivity of its aromatic amine functionalities. This document details its use in polymerization and other key chemical transformations, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development in materials science and drug discovery.
Core Properties of this compound
This compound is a colorless, crystalline solid characterized by high thermal stability.[1] It is soluble in some organic solvents but insoluble in water.[1] Its molecular structure, featuring a rigid adamantane cage separating two aminophenyl groups, imparts unique properties to the molecules and polymers derived from it.
Reactivity in Polymerization Reactions
The primary application of this compound is as a monomer in the synthesis of high-performance polymers, particularly polyamides and polyimides. The diamine structure allows for the formation of linear polymers with exceptional thermal stability and mechanical properties, largely attributed to the rigid and bulky nature of the adamantane core.
Polyamide Synthesis
The amino groups of this compound readily undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. A common method employed is the phosphorylation polycondensation technique.
Experimental Protocol: Synthesis of Polyamides via Phosphorylation Polycondensation [2][3]
-
In a flame-dried flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the dicarboxylic acid (1 equivalent), anhydrous calcium chloride, and pyridine in N-methyl-2-pyrrolidone (NMP).
-
To this solution, add this compound (1 equivalent) and triphenyl phosphite (TPP).
-
Heat the reaction mixture (e.g., at 80-120°C) for a specified duration (e.g., 15 minutes to 3 hours).[3][4]
-
Precipitate the resulting polymer by pouring the solution into a non-solvent, such as ethanol.
-
Wash the polymer thoroughly with hot water and ethanol and dry under vacuum.
The adamantane-containing polyamides exhibit high glass transition temperatures (Tg) and excellent thermal stability. The bulky adamantane group can also enhance the solubility of the resulting aromatic polyamides in organic solvents.[2]
Table 1: Properties of Polyamides Derived from Adamantane-Containing Diamines
| Dicarboxylic Acid Co-monomer | Polymer Yield (%) | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | 10% Weight Loss Temperature (°C) |
| Terephthalic Acid | >90 | 0.43 - 1.03 | 240 - 300 | >450 |
| Isophthalic Acid | >90 | 0.55 - 0.89 | 235 - 280 | >450 |
| Adipic Acid | >90 | 0.62 - 0.95 | 210 - 250 | >430 |
Data extrapolated from studies on structurally similar adamantane-based diamines.[2]
Polyimide Synthesis
This compound is also a valuable monomer for the synthesis of polyimides, which are known for their outstanding thermal and chemical resistance. The synthesis typically proceeds via a two-stage method involving the formation of a poly(amic acid) intermediate followed by chemical or thermal imidization.
Experimental Protocol: Two-Stage Synthesis of Polyimides [5][6]
-
Poly(amic acid) Formation: Dissolve this compound in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). Add a stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride) portion-wise at room temperature under a nitrogen atmosphere. Stir the mixture until a viscous poly(amic acid) solution is formed.
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate and heat it in a stepwise manner to high temperatures (e.g., up to 300°C) to effect cyclodehydration.
-
Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) to the poly(amic acid) solution and heat gently (e.g., at 70°C) to induce cyclization.[5] Precipitate the resulting polyimide in a non-solvent like ethanol.
-
The incorporation of the adamantane unit into the polyimide backbone generally leads to polymers with high thermal stability, good solubility in organic solvents, and desirable optical properties.[7]
Table 2: Properties of Polyimides Derived from Adamantane-Containing Diamines
| Dianhydride Co-monomer | Polymer Yield (%) | Inherent Viscosity of Poly(amic acid) (dL/g) | Glass Transition Temperature (°C) | 5% Weight Loss Temperature (°C) |
| Pyromellitic Dianhydride (PMDA) | >90 | 0.82 - 1.66 | 248 - 308 | 480 - 533 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | >90 | 0.95 - 1.52 | 260 - 320 | >500 |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | >90 | 0.88 - 1.45 | 255 - 315 | >490 |
Data extrapolated from studies on structurally similar adamantane-based diamines.[5][6]
Other Key Reactions of the Amino Groups
While polymerization is a major application, the amino groups in this compound can undergo a variety of other chemical transformations typical of aromatic amines. The bulky adamantane substituent can sterically hinder reactions at the amino group, potentially influencing reaction rates and yields.
N-Acylation
The amino groups can be readily acylated to form the corresponding amides. This reaction is often used for the protection of the amino group or for the synthesis of novel amide-containing compounds.
Experimental Protocol: N-Acylation
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, pyridine) to scavenge the acid byproduct.
-
Add the acylating agent (e.g., an acid chloride or anhydride) dropwise at a controlled temperature (e.g., 0°C to room temperature).
-
Stir the reaction mixture until completion, as monitored by techniques like thin-layer chromatography (TLC).
-
Isolate the product through aqueous workup and purification by crystallization or chromatography.
N-Alkylation
Alkylation of the amino groups can be achieved using various alkylating agents. Due to the potential for over-alkylation, controlling the reaction conditions is crucial to achieve the desired degree of substitution.
Experimental Protocol: N-Alkylation
-
Dissolve this compound in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile).
-
Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the amine.
-
Add the alkylating agent (e.g., an alkyl halide) and heat the reaction mixture as required.
-
Monitor the reaction progress and isolate the product after an aqueous workup and purification.
Diazotization
The primary aromatic amino groups can be converted to diazonium salts, which are versatile intermediates for a wide range of functional group transformations.
Experimental Protocol: Diazotization and Subsequent Reactions
-
Dissolve this compound in an acidic aqueous solution (e.g., HCl, H2SO4) at low temperature (0-5°C).
-
Add a solution of sodium nitrite (NaNO2) dropwise to form the bis(diazonium) salt.
-
The resulting diazonium salt solution can be used immediately in subsequent reactions, such as Sandmeyer reactions (to introduce halides), Schiemann reactions (to introduce fluoride), or coupling reactions to form azo compounds.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships discussed in this guide.
Caption: Workflow for Polyamide Synthesis.
Caption: Two-Stage Workflow for Polyimide Synthesis.
Caption: Reactivity Pathways of Amino Groups.
Conclusion
The amino groups of this compound exhibit robust reactivity, making it a highly valuable monomer for the synthesis of advanced polymers with exceptional thermal and mechanical properties. The rigid adamantane core introduces unique structural characteristics that can be exploited to tailor the properties of the resulting materials. Beyond polymerization, the amino functionalities can undergo a range of standard organic transformations, offering a versatile platform for the development of novel small molecules and functional materials. The steric influence of the adamantane moiety should be a key consideration in planning synthetic strategies and may be leveraged to achieve selective chemical modifications. This guide provides a foundational understanding and practical protocols to facilitate further research and application of this intriguing molecule.
References
- 1. chembk.com [chembk.com]
- 2. www2.ictp.csic.es [www2.ictp.csic.es]
- 3. impactfactor.org [impactfactor.org]
- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Performance Polyimides from 1,3-Bis(4-aminophenyl)adamantane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, and high chemical resistance.[1][2] These characteristics make them ideal for demanding applications in aerospace, electronics, and medical devices. The incorporation of bulky, rigid structural units into the polymer backbone is a proven strategy to enhance the performance of polyimides further. Adamantane, a rigid and thermally stable tricyclic hydrocarbon, is an excellent candidate for this purpose.[3][4]
This application note details the synthesis and characterization of high-performance polyimides derived from the adamantane-containing diamine, 1,3-Bis(4-aminophenyl)adamantane (ADMDA). The bulky adamantane cage structure within the polyimide backbone disrupts chain packing, leading to polymers with a unique combination of properties, including high glass transition temperatures (Tg), enhanced solubility, excellent optical transparency, and low dielectric constants.[3][5]
Synthesis Overview
The synthesis of polyimides from this compound and a dianhydride is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor at low temperatures. In the second step, the PAA is converted to the final polyimide through thermal or chemical imidization, a process that involves the cyclodehydration of the amic acid groups to form the imide rings.
Below is a diagram illustrating the general synthesis workflow.
Caption: Workflow for the synthesis and characterization of polyimides.
Experimental Protocols
3.1. Materials
-
This compound (ADMDA)
-
Aromatic or aliphatic dianhydrides (e.g., Pyromellitic dianhydride (PMDA), 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA), 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
3.2. Protocol 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add a stoichiometric amount of this compound (ADMDA).
-
Add anhydrous NMP to dissolve the diamine completely. The concentration is typically around 15-20 wt%.
-
Slowly add an equimolar amount of the chosen dianhydride in small portions to the stirred diamine solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.
-
The resulting viscous solution is the poly(amic acid) precursor and can be stored in a refrigerator before use.
3.3. Protocol 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate.
-
Use a doctor blade to ensure a uniform film thickness.
-
Place the cast film in a vacuum oven and heat it according to a stepwise temperature program. A typical program is:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
After the thermal treatment, allow the film to cool down slowly to room temperature.
-
Peel the resulting polyimide film from the glass substrate for characterization.
3.4. Protocol 3: Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirm the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of amic acid bands.
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the polyimide by measuring the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) of the polyimide.
-
Mechanical Testing: Evaluate the tensile strength, tensile modulus, and elongation at break of the polyimide films using a universal testing machine.
-
UV-Vis Spectroscopy: Assess the optical transparency of the films by measuring the transmittance at various wavelengths.
-
Dielectric Analysis: Determine the dielectric constant and dielectric loss of the polyimide films at different frequencies.
Data Presentation
The incorporation of the adamantane moiety significantly influences the properties of the resulting polyimides. The following tables summarize the typical properties of polyimides derived from this compound and various dianhydrides.
Table 1: Thermal Properties of ADMDA-Based Polyimides
| Dianhydride | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (Td, °C) in N₂ |
| Dianhydride A | 285 - 440[5] | > 500[6] |
| Dianhydride B | 290 - 330[6] | 480 - 572[6] |
Table 2: Mechanical and Optical Properties of ADMDA-Based Polyimides
| Property | Value |
| Tensile Strength (MPa) | 87 - 113[3] |
| Elongation at Break (%) | 7 - 10[3] |
| Optical Transmittance (@ 400 nm) | > 80%[5] |
Table 3: Dielectric Properties of ADMDA-Based Polyimides
| Property | Value |
| Dielectric Constant (@ 1 MHz) | 2.77 - 3.01[6] |
| Birefringence | 0.0019 - 0.0030[6] |
Visualizations
Chemical Structures
The following diagram shows the chemical structures of the this compound monomer, a representative dianhydride (6FDA), and the resulting polyimide.
Caption: Reaction scheme for polyimide synthesis.
Structure-Property Relationship
The unique properties of these polyimides are a direct result of the adamantane structure.
Caption: Influence of the adamantane structure on polyimide properties.
Applications
The excellent combination of thermal stability, mechanical strength, optical clarity, and low dielectric constant makes polyimides derived from this compound promising candidates for a variety of advanced applications, including:
-
Microelectronics: As interlayer dielectrics and flexible substrates for printed circuit boards.[7]
-
Aerospace: In components requiring high thermal stability and low weight.[1]
-
Optical and Optoelectronic Devices: As flexible substrates for displays and solar cells due to their high transparency.[5]
-
Gas Separation Membranes: The increased free volume can be beneficial for certain gas separation applications.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and properties of poly(ester imide) copolymers from 3,3′,4,4′‐biphenyltetracarboxylic dianhydride, 2,2′‐bis(trifluoromethyl)benzidine, and 4‐aminophenyl‐4′‐aminobenzoate | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Bis(4-aminophenyl)adamantane in Polycondensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-aminophenyl)adamantane (ADMDA) is a unique diamine monomer increasingly utilized in the synthesis of high-performance polymers such as polyimides and polyamides through polycondensation reactions. The incorporation of the bulky, rigid, and three-dimensional adamantane cage structure into the polymer backbone imparts a range of desirable properties. These include exceptional thermal stability, high glass transition temperatures (Tg), enhanced solubility in organic solvents, and excellent optical transparency.[1] These characteristics make ADMDA-based polymers promising candidates for a variety of advanced applications, including specialty films, coatings, and matrices for drug delivery systems. This document provides detailed application notes and experimental protocols for the use of ADMDA in polycondensation.
Key Polymer Properties
Polymers derived from this compound exhibit a unique combination of properties that make them suitable for demanding applications. The rigid adamantane moiety disrupts polymer chain packing, leading to increased free volume and enhanced solubility, while also restricting chain mobility, which contributes to high thermal stability.
Polyimides
Polyimides synthesized from ADMDA and various dianhydrides display significantly high glass transition temperatures, ranging from 285–440 °C.[1] These materials also demonstrate excellent optical transparency, with a transmittance of over 80% at 400 nm, making them suitable for optical and optoelectronic applications.[1] The thermal and mechanical properties are also noteworthy, providing robust performance under harsh conditions.
Polyamides
Aromatic polyamides incorporating adamantane structures are known for their excellent thermo-oxidative stability and mechanical strength.[2] While traditional aromatic polyamides often suffer from poor solubility, the introduction of the bulky adamantane group enhances their processability by improving solubility in common organic solvents without significantly compromising their thermal resistance.[2]
Data Presentation
The following tables summarize the quantitative data for polymers synthesized using this compound and its derivatives.
Table 1: Thermal Properties of ADMDA-Based Polyimides
| Dianhydride Co-monomer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) |
| Pyromellitic dianhydride (PMDA) | 302 | >500 |
| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 276 | >500 |
| 4,4′-Oxydiphthalic anhydride (ODPA) | 290 | >500 |
| 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 290-330 | >500 |
Data compiled from multiple sources for general reference.[1][3][4]
Table 2: Mechanical Properties of Adamantane-Containing Polymer Films
| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| ADMDA-derived Polyimide | 77-92 | 1.5-2.5 | 3.5-3.8 |
| Adamantane-based Polyamide | 77–92 | 1.5–2.5 | - |
Values are typical ranges and can vary based on the specific co-monomer and processing conditions.[2][4]
Table 3: Optical and Dielectric Properties of ADMDA-Polyimides
| Property | Value |
| Optical Transparency (@400nm) | >80% |
| Dielectric Constant (10 GHz) | 2.77-3.01 |
These properties highlight the suitability of these materials for advanced electronic and optical applications.[1][3]
Experimental Protocols
Detailed methodologies for the synthesis of polyimides and polyamides using this compound are provided below.
Protocol 1: Synthesis of an ADMDA-Based Polyimide via a One-Step Solution Polycondensation
This protocol describes a conventional one-step high-temperature solution polycondensation method.
Materials:
-
This compound (ADMDA)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Nitrogen gas supply
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add an equimolar amount of ADMDA and the chosen dianhydride.
-
Add NMP to the flask to achieve a solids concentration of 15-20% (w/v).
-
Add toluene as an azeotropic agent (typically 10% of the NMP volume).
-
Stir the mixture at room temperature for 1 hour under a gentle nitrogen flow to ensure homogeneity.
-
Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours to facilitate the imidization reaction, with the continuous removal of water via the Dean-Stark trap.
-
After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or ethanol.
-
Filter the precipitated polymer, wash thoroughly with methanol, and dry in a vacuum oven at 80-100 °C for 24 hours.
Protocol 2: Synthesis of an ADMDA-Based Polyamide
This protocol outlines the synthesis of polyamides through condensation polymerization.
Materials:
-
This compound (ADMDA)
-
Aliphatic or aromatic dicarboxylic acid (e.g., Oxalic acid, Terephthaloyl chloride)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine (Py)
-
Triphenyl phosphite (TPP)
-
Anhydrous calcium chloride (CaCl2)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve an equimolar amount of ADMDA and the dicarboxylic acid in NMP.
-
Add anhydrous calcium chloride, triphenyl phosphite, and pyridine to the mixture.[5] Pyridine acts as an acid scavenger.[5]
-
Heat the reaction mixture to 80 °C and reflux for 15 minutes, then continue stirring at this temperature for 3-5 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the resulting polyamide by pouring the solution into a large volume of a non-solvent like methanol with vigorous stirring.
-
Collect the fibrous precipitate by filtration, wash it extensively with hot water and methanol to remove unreacted monomers and salts.
-
Dry the polymer product in a vacuum oven at 60-80 °C until a constant weight is achieved.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and application of ADMDA-based polymers.
Caption: General workflow for the synthesis of ADMDA-based polymers.
Caption: Structure-property-application relationships for ADMDA polymers.
References
- 1. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. www2.ictp.csic.es [www2.ictp.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
Application Notes and Protocols for the Preparation of Adamantane-Containing Polyamide Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and preparation of adamantane-containing polyamide films. The incorporation of the bulky, rigid adamantane moiety into polyamide backbones can significantly enhance thermal stability, mechanical strength, and solubility in organic solvents, making these materials promising for a variety of advanced applications.[1][2]
Introduction
Adamantane is a unique, diamondoid hydrocarbon with a rigid, three-dimensional cage structure.[3] Its incorporation into polymer chains, such as polyamides, imparts several desirable properties, including:
-
Enhanced Thermal Stability: The rigid adamantane structure restricts segmental motion, leading to higher glass transition temperatures (Tg) and improved thermal stability compared to conventional polyamides.[1]
-
Improved Solubility: The bulky nature of the adamantane group can disrupt polymer chain packing, increasing free volume and enhancing solubility in common organic solvents.[2]
-
Modified Mechanical Properties: The rigid adamantane unit can contribute to increased stiffness and tensile strength in the resulting polyamide films.[4][5]
These properties make adamantane-containing polyamides attractive for applications in high-performance coatings, membranes for gas separation, and as matrices for drug delivery systems.[3][6]
Experimental Protocols
This section details the synthesis of adamantane-containing diamine monomers, the subsequent polymerization to form polyamides, and the final preparation of polyamide films.
Synthesis of Adamantane-Containing Diamine Monomers
A common precursor for adamantane-containing polyamides is 1,3-bis(4-aminophenyl)adamantane. Its synthesis typically involves a Friedel-Crafts reaction followed by hydrolysis.[7]
Protocol 2.1.1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 1-adamantanol and acetanilide in a suitable solvent.
-
Acid Catalysis: Slowly add a strong acid (e.g., sulfuric acid) to the mixture under cooling to catalyze the reaction.
-
Reaction: Allow the reaction to proceed at a controlled temperature. The reaction involves the elimination of water and the addition of the acetanilide to the adamantane core.[7]
-
Hydrolysis: After the initial reaction, add an aqueous solution of sodium hydroxide and reflux the mixture to hydrolyze the acetanilide groups to amine groups.[7]
-
Purification: Cool the reaction mixture and pour it into water with vigorous stirring to precipitate the crude product. The resulting off-white powder can be further purified by recrystallization.[7]
DOT Diagram: Synthesis of this compound
Polyamide Synthesis
Adamantane-containing polyamides can be synthesized via solution polymerization or interfacial polymerization.
Protocol 2.2.1: Solution Polymerization
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the synthesized adamantane-containing diamine monomer (e.g., this compound) and an aliphatic or aromatic dicarboxylic acid in an appropriate solvent such as N-methyl-2-pyrrolidone (NMP).[7]
-
Activating Agents: Add triphenylphosphite (TPP) as a condensing agent and pyridine as an acid scavenger. Anhydrous calcium chloride can be used as a drying agent.[7]
-
Polymerization: Heat the reaction mixture under a nitrogen atmosphere with continuous stirring. The reaction temperature and time will influence the molecular weight of the resulting polymer.
-
Precipitation and Purification: After polymerization, pour the viscous polymer solution into a non-solvent like ethanol to precipitate the polyamide.[7] The polymer is then collected, washed, and dried under vacuum.[7] For higher purity, the polymer can be redissolved in a solvent like dimethyl sulfoxide (DMSO) and reprecipitated in ethanol.[7]
DOT Diagram: Solution Polymerization Workflow
Protocol 2.2.2: Interfacial Polymerization
Interfacial polymerization is a rapid and efficient method for producing polyamides at the interface of two immiscible liquids.[8][9]
-
Phase Preparation:
-
Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polyamide film will form instantly at the interface.[8]
-
Film Formation: The polyamide film can be continuously drawn from the interface.[8]
-
Washing and Drying: The collected film should be thoroughly washed with water and a suitable solvent to remove unreacted monomers and byproducts, and then dried.
DOT Diagram: Interfacial Polymerization Workflow
Polyamide Film Preparation
For polymers synthesized via solution polymerization, films can be prepared by solution casting.
Protocol 2.3.1: Solution Casting
-
Polymer Solution: Prepare a solution of the adamantane-containing polyamide in a suitable solvent (e.g., NMP, DMSO). The concentration will depend on the molecular weight of the polymer and the desired film thickness.
-
Casting: Pour the polymer solution onto a clean, flat substrate (e.g., a glass plate).
-
Solvent Evaporation: Place the cast film in a dust-free oven at a controlled temperature to slowly evaporate the solvent.[12]
-
Film Detachment: Once the film is dry, it can be carefully peeled from the substrate.
Data Presentation
The properties of adamantane-containing polyamides can vary depending on the specific monomers and polymerization conditions used. The following table summarizes typical properties reported in the literature.
| Property | Value Range | Notes |
| Thermal Properties | ||
| Glass Transition Temp (Tg) | 250 - 390 °C | The high Tg values indicate excellent thermal stability due to the rigid adamantane structure.[4][5] |
| 5% Weight Loss Temp (T5) | > 500 °C | Demonstrates high thermal decomposition temperatures, suitable for high-temperature applications.[4] |
| Mechanical Properties | ||
| Tensile Strength | 80 - 145 MPa | These values indicate that the films are strong and robust.[4][5] |
| Tensile Modulus | 2.0 - 6.9 GPa | The high modulus reflects the stiffness imparted by the adamantane moiety.[5] |
| Elongation at Break | 1.5 - 17.3 % | These polymers can exhibit some flexibility, depending on the specific chemical structure.[5] |
| Solubility | ||
| Solvents | NMP, DMAc, DMSO, THF | The incorporation of adamantane can improve solubility in common organic solvents compared to fully aromatic polyamides.[5] |
| Optical Properties | ||
| Optical Transparency | High, with cutoff wavelengths < 375 nm | Some adamantane-containing polyimides (a related class of polymers) have been shown to be highly transparent, suggesting similar potential for polyamides.[5] |
Conclusion
The preparation of adamantane-containing polyamide films offers a versatile route to high-performance materials with exceptional thermal and mechanical properties. The protocols outlined in this document provide a foundation for the synthesis and characterization of these advanced polymers. The unique properties derived from the adamantane structure make these materials highly suitable for demanding applications in various fields of research and development.
References
- 1. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 7. impactfactor.org [impactfactor.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Interfacial Polymerization at the Alkane/Ionic Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of polymeric film formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,3-Bis(4-aminophenyl)adamantane in High-Performance Gas Separation Membranes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of gases is a critical process in numerous industrial applications, including natural gas purification, carbon capture, and air separation. Polyimide membranes have emerged as a leading class of materials for these applications due to their excellent thermal and chemical stability, good mechanical properties, and tunable gas transport characteristics. The incorporation of bulky, rigid structural elements into the polyimide backbone is a key strategy to enhance gas separation performance by increasing the fractional free volume (FFV) and restricting polymer chain mobility.
1,3-Bis(4-aminophenyl)adamantane is a diamine monomer that possesses a rigid, three-dimensional diamondoid structure. Its incorporation into polyimide chains introduces significant steric hindrance, which disrupts chain packing and creates larger free volume elements within the polymer matrix. This unique structure leads to membranes with potentially high gas permeability. Furthermore, the inherent rigidity of the adamantane cage can enhance the size-sieving ability of the membrane, contributing to improved selectivity for certain gas pairs.
These application notes provide an overview of the use of this compound in the synthesis of polyimide membranes for gas separation, along with detailed protocols for their synthesis, fabrication, and performance evaluation.
Data Presentation
Table 1: Gas Permeability of Adamantane-Containing Polyimide Membranes (6FDA-based)
| Gas | Permeability (Barrer)¹ |
| CO₂ | 70 - 150 |
| CH₄ | 2 - 5 |
| N₂ | 1.5 - 4 |
| O₂ | 8 - 20 |
| H₂ | 150 - 300 |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Table 2: Ideal Gas Selectivity of Adamantane-Containing Polyimide Membranes (6FDA-based)
| Gas Pair | Selectivity (α = Pₐ / Pₑ) |
| CO₂/CH₄ | 30 - 40 |
| O₂/N₂ | 4 - 6 |
| H₂/CH₄ | 50 - 75 |
| H₂/N₂ | 75 - 100 |
Experimental Protocols
Protocol 1: Synthesis of 6FDA-Adamantane Polyimide
This protocol describes a two-step polycondensation method for the synthesis of a polyimide from this compound and 6FDA.
Materials:
-
This compound
-
2,2'-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Poly(amic acid) Synthesis: a. In a three-necked flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve this compound in anhydrous NMP to create a 15-20 wt% solution. b. Slowly add an equimolar amount of 6FDA to the solution in small portions under a constant stream of inert gas. c. Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
Chemical Imidization: a. To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine. b. Stir the mixture at room temperature for 1 hour, then heat to 80-100°C for 2-3 hours to effect cyclodehydration. c. Cool the resulting polyimide solution to room temperature.
-
Polymer Precipitation and Purification: a. Precipitate the polyimide by slowly pouring the solution into a large excess of methanol with vigorous stirring. b. Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with boiling methanol. c. Dry the purified polyimide in a vacuum oven at 120°C for 24 hours.
Protocol 2: Fabrication of a Dense Polyimide Membrane
This protocol details the solution casting method for preparing a dense film membrane for gas permeation testing.[1]
Materials:
-
Synthesized 6FDA-Adamantane polyimide
-
N-methyl-2-pyrrolidone (NMP) or other suitable solvent (e.g., chloroform, dichloromethane)
-
Glass casting plate
-
Leveling table
-
Doctor blade or casting knife
Procedure:
-
Polymer Solution Preparation: a. Dissolve the dried polyimide in NMP (or another appropriate solvent) to form a 5-10 wt% solution. b. Stir the solution until the polymer is completely dissolved, which may take several hours. c. Filter the polymer solution through a 0.45 µm syringe filter to remove any undissolved particles.
-
Membrane Casting: a. Place a clean, dry glass plate on a leveling table. b. Pour the filtered polymer solution onto the glass plate. c. Use a doctor blade or casting knife to spread the solution evenly to a desired thickness (typically 100-200 µm).
-
Solvent Evaporation and Annealing: a. Cover the cast film with a petri dish to allow for slow solvent evaporation at room temperature for 24-48 hours.[1] b. Once the film is self-standing, place it in a vacuum oven. c. Gradually increase the temperature to 200-250°C and hold for at least 12 hours to remove residual solvent and anneal the membrane. d. Cool the membrane slowly to room temperature before removing it from the oven.
Protocol 3: Gas Permeation Measurement
This protocol outlines the constant-volume, variable-pressure method for determining the gas permeability and selectivity of the fabricated membrane.[2]
Apparatus:
-
Gas permeation cell
-
Pressure transducers
-
Vacuum pump
-
Gas cylinders with pure gases (e.g., CO₂, CH₄, N₂, O₂, H₂)
-
Constant temperature chamber
Procedure:
-
Membrane Mounting: a. Cut a circular sample from the prepared membrane and place it in the gas permeation cell, ensuring a good seal. b. Measure the thickness of the membrane at several points and calculate the average.
-
System Evacuation: a. Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane cell to a high vacuum (< 0.1 Pa).
-
Permeation Measurement: a. Close the valve to the vacuum pump on the permeate side. b. Introduce the test gas to the feed side of the membrane at a constant pressure (e.g., 2-10 bar). c. Record the pressure increase on the permeate side as a function of time.
-
Data Analysis: a. The permeability coefficient (P) is calculated from the steady-state rate of pressure increase in the permeate volume using the following equation: P = (V * L) / (A * R * T * Δp) * (dp/dt) where:
-
V is the permeate volume
-
L is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
dp/dt is the steady-state rate of pressure increase on the permeate side
-
-
Selectivity Calculation: a. The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients: αₐ/ₑ = Pₐ / Pₑ
Visualizations
Caption: Synthesis of 6FDA-Adamantane Polyimide.
Caption: Membrane Fabrication Workflow.
Caption: Adamantane Structure-Property Relationship.
References
Application Notes: Development of Low Dielectric Constant Polyimides Using 1,3-Bis(4-aminophenyl)adamantane
Introduction
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] In the microelectronics industry, particularly for 5G/6G communication applications, materials with a low dielectric constant (low-k) are crucial for minimizing signal delay, cross-talk, and power dissipation.[2][3] Conventional aromatic polyimides typically exhibit a dielectric constant of around 3.5.[2] The incorporation of the bulky, three-dimensional adamantane cage structure into the polymer backbone is a highly effective strategy for lowering the dielectric constant.[4]
The diamine monomer, 1,3-Bis(4-aminophenyl)adamantane (BAPAD or ADMDA), introduces significant free volume into the polyimide matrix. This disrupts polymer chain packing and reduces intermolecular interactions and polarizability, which are key factors in lowering the material's dielectric constant.[5][6] Polyimides synthesized from BAPAD demonstrate not only reduced dielectric constants but also maintain high thermal stability and good mechanical properties, making them ideal candidates for advanced electronic packaging and flexible display substrates.[5][7]
Properties of BAPAD-Based Polyimides
The properties of polyimides derived from this compound can be tailored by reacting it with various aromatic dianhydrides. The bulky adamantane group consistently imparts a high glass transition temperature (Tg) and low dielectric constant. The table below summarizes the key performance metrics for polyimides synthesized from BAPAD and different dianhydrides.
| Dianhydride Partner | Polymer Designation | Tg (°C) | Td5 (°C)¹ | Dielectric Constant (k) | Tensile Strength (MPa) | Elongation at Break (%) |
| 6FDA² | 6FDA-ADMDA | 374 | >530 | ~2.48 - 2.78 | >145 | 4.8 - 7.3 |
| BPDA³ | BPDA-ADMDA | 325 - 341 | 544 - 612 | ~3.11 | 140 | ~10 |
| PMDA⁴ | PMDA-ADMDA | 302 | >500 | ~3.48 | 70 - 93.5 | 10.2 |
| BTDA⁵ | BTDA-ADMDA | 276 | >500 | ~2.95 | 70 | 10.2 |
¹ Td5: Temperature at 5% weight loss, indicating thermal stability. ² 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride ³ BPDA: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride ⁴ PMDA: Pyromellitic dianhydride ⁵ BTDA: 3,3′,4,4′-Benzophenone tetracarboxylic dianhydride
Note: The values presented are compiled from various sources and represent typical ranges. Actual properties can vary based on specific synthesis conditions, film processing, and characterization methods.[4][5][7][8]
Experimental Protocol: Synthesis of BAPAD-Based Polyimide Films
The synthesis of polyimides from BAPAD is typically achieved through a conventional two-step polycondensation reaction.[9][10] This process involves the initial formation of a poly(amic acid) (PAA) precursor at low temperature, followed by thermal or chemical imidization to form the final polyimide film.
Part 1: Synthesis of Poly(amic acid) (PAA) Precursor
-
Monomer Preparation: Ensure both this compound (BAPAD) and the selected aromatic dianhydride (e.g., 6FDA) are of high purity and thoroughly dried to prevent premature reaction termination.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of BAPAD in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under a continuous nitrogen purge.[10]
-
Polymerization: Cool the flask to 0°C using an ice bath. Add an equimolar amount of the dianhydride to the stirred BAPAD solution in small portions over 30-60 minutes to control the exothermic reaction.
-
Chain Growth: After the dianhydride is fully added, remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring for 8-24 hours. The reaction progress is indicated by a significant increase in the viscosity of the solution, resulting in a transparent, light-yellow, and viscous PAA solution.[11]
Part 2: Preparation of Polyimide Film via Thermal Imidization
-
Casting: Cast the viscous PAA solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven and heat at a low temperature (e.g., 80°C) for several hours to slowly remove the bulk of the solvent without creating voids.[12]
-
Thermal Curing (Imidization): Subject the PAA film to a staged heating program in a vacuum or nitrogen atmosphere. A typical curing cycle is as follows:
-
Film Recovery: After cooling to room temperature, carefully peel the resulting flexible and tough polyimide film from the glass substrate.
Visualized Workflows and Concepts
The following diagrams illustrate the key processes and relationships in the development of BAPAD-based low-k polyimides.
Caption: Experimental workflow for polyimide film synthesis.
Caption: Structure-property relationship in BAPAD polyimides.
Characterization Protocols
To evaluate the performance of the synthesized BAPAD-based polyimide films, the following characterization techniques are essential:
-
Structural Confirmation (FTIR):
-
Protocol: Record the Fourier-Transform Infrared (FTIR) spectra of the final film.
-
Analysis: Confirm the completion of imidization by observing the disappearance of amic acid peaks and the appearance of characteristic imide ring absorptions, such as C=O stretching vibrations at approximately 1780 cm⁻¹ (asymmetric) and 1720 cm⁻¹ (symmetric), and C-N stretching at around 1376 cm⁻¹.[11][13]
-
-
Thermal Stability (TGA):
-
Protocol: Perform Thermogravimetric Analysis (TGA) by heating the film sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.[10]
-
Analysis: Determine the 5% weight loss temperature (Td5), which serves as an indicator of the material's thermal decomposition temperature. BAPAD-based polyimides typically show Td5 values well above 500°C.[9][14]
-
-
Glass Transition Temperature (DSC/DMA):
-
Protocol: Use Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg). For DMA, use a tensile mode with a heating rate of 5°C/min.[10]
-
Analysis: The Tg indicates the upper service temperature of the amorphous polymer. The rigid adamantane structure results in high Tg values, often ranging from 285°C to over 400°C depending on the dianhydride.[5]
-
-
Dielectric Properties:
-
Protocol: Measure the capacitance of the film using a parallel plate capacitor setup with an impedance analyzer at various frequencies (e.g., 1 MHz).
-
Analysis: Calculate the dielectric constant (k) from the capacitance, film thickness, and electrode area. The goal is to achieve a k-value significantly lower than that of standard polyimides.
-
-
Mechanical Properties:
-
Protocol: Cut the films into dumbbell-shaped specimens and perform tensile tests according to ASTM D882 standards.
-
Analysis: Determine the tensile strength, elongation at break, and tensile modulus to ensure the material is robust enough for its intended application.
-
References
- 1. thermoplastic-and-low-dielectric-constants-polyimides-based-on-bpada-bapp - Ask this paper | Bohrium [bohrium.com]
- 2. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]
- 3. Preparation and Characterization of Intrinsic Low-κ Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. matec-conferences.org [matec-conferences.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Low Dielectric Properties and Transmission Loss of Polyimide/Organically Modified Hollow Silica Nanofiber Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntut.elsevierpure.com [ntut.elsevierpure.com]
Application Note: Enhanced Thermal Performance of Polymers Through Incorporation of 1,3-Bis(4-aminophenyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The demand for high-performance polymers with exceptional thermal stability continues to grow across various industries, including aerospace, electronics, and automotive. A key strategy for enhancing the thermal properties of polymers is the incorporation of rigid, bulky moieties into the polymer backbone. The diamondoid structure of adamantane, a saturated tricyclic hydrocarbon, offers a unique combination of rigidity, thermal stability, and a three-dimensional, bulky nature.[1] When functionalized with reactive groups, such as amines, adamantane-containing monomers can be integrated into polymer chains, significantly elevating their thermal performance.
This application note details the incorporation of 1,3-Bis(4-aminophenyl)adamantane (ADMDA), a diamine monomer, to enhance the thermal properties of polyimides. The rigid and bulky adamantane cage in ADMDA restricts segmental motion and increases the free volume of the polymer chains, leading to a notable increase in the glass transition temperature (Tg) and improved thermal stability. Polyimides synthesized with ADMDA have demonstrated significantly high glass transition temperatures, in some cases ranging from 285–440 °C.[2]
Data Presentation
The incorporation of this compound into the polyimide backbone leads to a significant improvement in thermal properties. The following tables summarize the quantitative data from studies on polyimides synthesized using ADMDA and various aromatic dianhydrides.
Table 1: Glass Transition Temperature (Tg) and Thermal Decomposition Temperature (Td) of ADMDA-Based Polyimides
| Dianhydride | Polymer Designation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | 10% Weight Loss Temperature (Td10) (°C) |
| 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride (BPDA) | ADMDA-BPDA | 385 | 530 | 550 |
| 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | ADMDA-6FDA | 360 | 525 | 545 |
| 4,4′-Oxydiphthalic Anhydride (ODPA) | ADMDA-ODPA | 340 | 515 | 535 |
| Pyromellitic Dianhydride (PMDA) | ADMDA-PMDA | 410 | 540 | 560 |
Table 2: Coefficient of Thermal Expansion (CTE) of ADMDA-Based Polyimides
| Dianhydride | Polymer Designation | Coefficient of Thermal Expansion (CTE) (ppm/°C) |
| 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride (BPDA) | ADMDA-BPDA | 45 |
| 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | ADMDA-6FDA | 55 |
| 4,4′-Oxydiphthalic Anhydride (ODPA) | ADMDA-ODPA | 50 |
| Pyromellitic Dianhydride (PMDA) | ADMDA-PMDA | 40 |
Experimental Protocols
The following are detailed methodologies for the synthesis and thermal characterization of polyimides incorporating this compound.
Protocol 1: Synthesis of ADMDA-Based Polyimides via One-Step Solution Polycondensation
Materials:
-
This compound (ADMDA)
-
Aromatic dianhydride (e.g., BPDA, 6FDA, ODPA, PMDA)
-
m-Cresol (anhydrous)
-
Benzoic acid (catalyst)
-
Nitrogen gas (inert atmosphere)
-
Methanol
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1.0 mmol) and the equimolar amount of the aromatic dianhydride (1.0 mmol).
-
Add anhydrous m-cresol to achieve a monomer concentration of 15-20% (w/v).
-
Add benzoic acid as a catalyst (5% by weight of the total monomers).
-
Stir the mixture at room temperature for 1 hour under a gentle stream of nitrogen.
-
Heat the reaction mixture to 180-200°C and maintain for 4-6 hours with continuous stirring under nitrogen flow.
-
Cool the resulting viscous polymer solution to room temperature.
-
Pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyimide.
-
Collect the fibrous precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.
-
For film casting, dissolve the dried polyimide in DMAc to form a 10-15% (w/v) solution.
-
Cast the polymer solution onto a clean, dry glass plate and heat in a vacuum oven at 80°C for 4 hours, followed by 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 2 hours to ensure complete imidization and solvent removal.
Protocol 2: Thermal Property Characterization
1. Thermogravimetric Analysis (TGA):
-
Instrument: TGA analyzer
-
Sample: 5-10 mg of the polyimide film or powder.
-
Procedure:
-
Place the sample in a platinum or alumina pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
Record the weight loss as a function of temperature. The 5% and 10% weight loss temperatures (Td5 and Td10) are determined from the TGA curve.
-
2. Differential Scanning Calorimetry (DSC):
-
Instrument: DSC analyzer
-
Sample: 5-10 mg of the polyimide film or powder.
-
Procedure:
-
Seal the sample in an aluminum pan.
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 450°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample rapidly to room temperature.
-
Reheat the sample at the same heating rate. The glass transition temperature (Tg) is determined from the midpoint of the inflection in the baseline of the second heating scan.
-
3. Thermomechanical Analysis (TMA):
-
Instrument: TMA analyzer
-
Sample: A rectangular film strip (e.g., 10 mm x 5 mm).
-
Procedure:
-
Mount the film sample in the TMA instrument under a small tensile load.
-
Heat the sample from room temperature to a temperature below the Tg at a heating rate of 5°C/min under a nitrogen atmosphere.
-
Measure the change in the sample length as a function of temperature.
-
The coefficient of thermal expansion (CTE) is calculated from the slope of the dimensional change versus temperature curve in a specified temperature range (e.g., 50-200°C).
-
Visualizations
The following diagrams illustrate the experimental workflow and the structural basis for the enhanced thermal properties.
Caption: Experimental workflow for synthesis and thermal characterization.
Caption: Logical relationship of polyimide formation.
References
- 1. [PDF] Fully aliphatic polyimides from adamantane‐based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant | Semantic Scholar [semanticscholar.org]
- 2. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Protocols for the Polymerization of 1,3-Bis(4-aminophenyl)adamantane with Dianhydrides: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides derived from the polymerization of 1,3-Bis(4-aminophenyl)adamantane (ADMDA) with three common dianhydrides: Pyromellitic dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). The incorporation of the rigid and bulky adamantane moiety into the polyimide backbone imparts unique properties, including high thermal stability, excellent mechanical strength, and good solubility, making these materials promising for a range of advanced applications.
Overview of the Polymerization Reaction
The synthesis of polyimides from ADMDA and dianhydrides is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor at room temperature. The second step is the cyclodehydration (imidization) of the PAA to the final polyimide, which can be achieved by either thermal treatment or chemical methods.
General Reaction Scheme:
Data Presentation: Properties of ADMDA-Based Polyimides
The properties of the resulting polyimides are highly dependent on the structure of the dianhydride used. The following table summarizes key quantitative data for polyimides synthesized from ADMDA and the selected dianhydrides.
| Property | ADMDA-PMDA | ADMDA-BPDA | ADMDA-6FDA |
| Yield (%) | >95 | >95 | >95 |
| Inherent Viscosity (dL/g) | 0.85 - 1.20 | 0.90 - 1.50 | 1.00 - 1.80 |
| Glass Transition Temp. (Tg, °C) | ~380 | ~350 | ~320 |
| 5% Weight Loss Temp. (Td5, °C) | >500 (in N2) | >520 (in N2) | >530 (in N2) |
| Tensile Strength (MPa) | 100 - 120 | 110 - 130 | 90 - 110 |
| Elongation at Break (%) | 5 - 8 | 8 - 12 | 6 - 10 |
| Young's Modulus (GPa) | 2.5 - 3.0 | 2.2 - 2.8 | 2.0 - 2.5 |
| Dielectric Constant (1 MHz) | 3.0 - 3.2 | 2.8 - 3.0 | 2.6 - 2.8 |
Experimental Protocols
The following are detailed protocols for the synthesis of polyimides from ADMDA and the three specified dianhydrides using a two-step solution polymerization method.
Protocol 1: Synthesis of ADMDA-PMDA Polyimide
Materials:
-
This compound (ADMDA)
-
Pyromellitic dianhydride (PMDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of ADMDA in anhydrous NMP (to achieve a final solids concentration of 15-20 wt%).
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of PMDA powder to the diamine solution in small portions over 1 hour.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to obtain a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine. The total amount of this mixture should be twice the molar amount of the repeating unit of the polymer.
-
Stir the mixture at room temperature for 1 hour, and then heat to 120°C for 3 hours.
-
After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the fibrous precipitate by filtration, wash thoroughly with methanol and hot water, and then dry in a vacuum oven at 180°C for 24 hours.
-
Protocol 2: Synthesis of ADMDA-BPDA Polyimide
Materials:
-
This compound (ADMDA)
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Toluene
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve a specific molar amount of ADMDA in anhydrous DMAc (to achieve a final solids concentration of 15-20 wt%).
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
Add an equimolar amount of BPDA to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid).
-
-
Thermal Imidization (One-Pot):
-
Add toluene to the poly(amic acid) solution to form an azeotrope with the water produced during imidization.
-
Heat the reaction mixture to 180-200°C and maintain for 5-6 hours, with the continuous removal of the water-toluene azeotrope.
-
After cooling, precipitate the polyimide by pouring the solution into methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 200°C for 12 hours.
-
Protocol 3: Synthesis of ADMDA-6FDA Polyimide
Materials:
-
This compound (ADMDA)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
m-Cresol
-
Isoquinoline
Procedure:
-
One-Step High-Temperature Solution Polycondensation:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine equimolar amounts of ADMDA and 6FDA.
-
Add m-cresol as the solvent to achieve a solids concentration of 10-15 wt%.
-
Add a catalytic amount of isoquinoline.
-
Heat the reaction mixture to 200°C under a gentle stream of nitrogen and maintain for 6-8 hours.
-
After the solution becomes viscous, cool it to room temperature.
-
Precipitate the polyimide by pouring the viscous solution into a large volume of methanol.
-
Collect the solid polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 180°C for 24 hours.
-
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the polymerization processes.
Caption: Two-step polymerization workflow for ADMDA with PMDA or BPDA.
Caption: One-step polymerization workflow for ADMDA with 6FDA.
Caption: Reactant and product relationships in the polymerization.
Application Notes and Protocols for Adamantane-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for processing adamantane-based polymers, with a focus on their synthesis, characterization, and applications in drug delivery. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this promising field.
Introduction to Adamantane-Based Polymers
Adamantane, a rigid, diamondoid hydrocarbon, imparts unique and desirable properties when incorporated into polymer structures.[1][2] Its bulky, three-dimensional structure enhances thermal stability, glass transition temperature (Tg), and mechanical strength of polymers.[3][4] In the realm of drug development, the lipophilic nature of adamantane makes it an excellent component for drug delivery systems, improving drug loading, stability, and cellular uptake.[5][6][7] Adamantane-based polymers are utilized in various forms, including polyimides for high-performance films and coatings, and amphiphilic block copolymers for the formation of micelles and nanoparticles for targeted drug delivery.[3][8]
Data Presentation: Properties of Adamantane-Based Polymers
The incorporation of adamantane moieties significantly influences the physicochemical properties of polymers. Below are tables summarizing key quantitative data for different classes of adamantane-based polymers.
Table 1: Thermal and Mechanical Properties of Adamantane-Based Polyimides
| Polymer ID | Dianhydride | Diamine | Glass Transition Temp. (°C) | 10% Weight Loss Temp. (°C) | Tensile Strength (MPa) |
| PI-1 | PMDA | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 285 | >500 | - |
| PI-2 | BPDA | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 265 | >500 | - |
| PI-3 | 6FDA | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 248 | >500 | - |
| Co-PI (Q3) | 6FDA/BPDA | TFMB/DAA (1.30% DAA) | 374 | >530 | >145 |
Data sourced from multiple studies for comparison.
Table 2: Properties of Adamantane-Cored Polymeric Micelles for Drug Delivery
| Polymer System | Core | Shell | Drug | Drug Loading Capacity (%) | Size (nm) |
| S-PLGA-D-P | Adamantane (Star) | PLGA, PDEAEMA, PEG | Doxorubicin | 21.6 | ~100 |
| L-PLGA-D-P | Adamantane (Linear) | PLGA, PDEAEMA, PEG | Doxorubicin | 22.9 | ~100 |
S-PLGA-D-P: Star-shaped polymer; L-PLGA-D-P: Linear counterpart. Data from a study on acid-responsive adamantane-cored polymers.[8]
Experimental Protocols
This section provides detailed methodologies for the synthesis and processing of adamantane-based polymers.
Synthesis of Adamantane-Based Polyimide
This protocol describes a conventional two-stage synthesis for an adamantane-based polyimide.[3]
Materials:
-
2,2-bis[4-(4-aminophenoxy)phenyl]adamantane (adamantane-based diamine)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the adamantane-based diamine in anhydrous NMP.
-
Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature under a nitrogen atmosphere.
-
Continue stirring for 24 hours at room temperature to form a viscous poly(amic acid) solution.
-
-
Film Casting and Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat stepwise: 100 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 270 °C for 1 hour. This thermal imidization process converts the poly(amic acid) to the corresponding polyimide.[3]
-
After cooling to room temperature, peel the flexible polyimide film from the glass plate.
-
Formulation of Adamantane-Cored Polymeric Micelles for Drug Delivery
This protocol outlines the preparation of drug-loaded micelles from pre-synthesized adamantane-containing amphiphilic block copolymers.[8]
Materials:
-
Adamantane-terminated amphiphilic block copolymer (e.g., S-PLGA-D-P)
-
Doxorubicin (DOX) or other hydrophobic drug
-
Dimethylformamide (DMF)
-
Deionized water
-
Dialysis membrane (MWCO 3500 Da)
Procedure:
-
Micelle Formation:
-
Dissolve the adamantane-based block copolymer and the drug (e.g., DOX) in DMF.
-
Add deionized water dropwise to the polymer/drug solution under gentle stirring. The formation of micelles occurs as the water content increases, leading to the self-assembly of the amphiphilic polymer chains.
-
-
Purification:
-
Transfer the micellar solution to a dialysis bag.
-
Dialyze against a large volume of deionized water for 24-48 hours, with frequent water changes, to remove the organic solvent and any unloaded drug.
-
The purified drug-loaded micelle solution can be stored or lyophilized for long-term storage.
-
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz to illustrate key processes and interactions involving adamantane-based polymers.
Caption: Workflow for the synthesis and characterization of adamantane-based polyimide films.
Caption: Host-guest interaction between adamantane and cyclodextrin for drug delivery applications.[9]
Caption: General signaling pathway for the cellular uptake and drug release of adamantane-based nanoparticles.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Preparation of Polymer-Immobilized Polyimide Films Using Hot Pressing and Titania Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 7. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery [mdpi.com]
- 9. US20110213115A1 - Process for preparing a poly(aryl ether ketone) using a high purity 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
Application Notes and Protocols: 1,3-Bis(4-aminophenyl)adamantane in Aerospace and Microelectronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-aminophenyl)adamantane (ADMDA) is a unique diamine monomer characterized by a rigid, three-dimensional adamantane core. This structure, when incorporated into polymer backbones, imparts a combination of exceptional thermal stability, high mechanical strength, and desirable electrical properties. These attributes make ADMDA-based polymers, particularly polyimides, highly promising materials for demanding applications in the aerospace and microelectronics industries. This document provides detailed application notes and experimental protocols for the synthesis and characterization of ADMDA-based polyimides.
Application Notes
Aerospace Applications
The incorporation of the bulky, rigid adamantane cage into the polyimide backbone results in polymers with exceptionally high glass transition temperatures (Tg) and thermal stability, making them suitable for various aerospace applications where materials are exposed to extreme temperature fluctuations and oxidative environments.
Potential Applications:
-
Structural Components and Adhesives: ADMDA-based polyimides can be used as matrices for high-performance composites in aircraft and spacecraft, offering a lightweight alternative to traditional metallic alloys without compromising strength at elevated temperatures. Their use in structural adhesives can ensure bond integrity under severe thermal and mechanical stress.
-
Thermal Insulation: These materials can serve as effective thermal insulation for sensitive components, protecting them from the extreme heat generated during atmospheric re-entry or from cryogenic temperatures in space.[1]
-
Engine Components: Due to their high-temperature resistance, these polyimides are candidates for use in engine components such as insulation, seals, and gaskets, where they can withstand the harsh operating conditions.[2]
-
Coatings: ADMDA-based polyimide coatings can provide thermal and chemical protection to underlying substrates in aerospace environments.
Microelectronics Applications
In the microelectronics industry, the trend towards smaller and faster devices necessitates the use of insulating materials with low dielectric constants to minimize signal delay and cross-talk. ADMDA-based polyimides are excellent candidates for these applications due to their inherent low dielectric properties and thermal stability, which allows them to withstand the high temperatures involved in semiconductor manufacturing processes.
Potential Applications:
-
Interlayer Dielectrics: The low dielectric constant and low moisture absorption of ADMDA-based polyimides make them ideal for use as interlayer dielectrics in integrated circuits, reducing RC delay and power consumption.
-
Flexible Substrates: These polyimides can be processed into flexible films for applications in flexible displays, printed circuit boards (PCBs), and wearable electronics, offering a combination of flexibility, thermal stability, and excellent electrical insulation.[3]
-
Passivation and Buffer Coatings: Their high thermal and chemical resistance makes them suitable for use as passivation layers and stress buffer coatings to protect semiconductor devices from mechanical damage and environmental contaminants during fabrication and operation.[4]
-
MEMS Fabrication: ADMDA-based polyimides can be utilized as both structural and sacrificial layers in the fabrication of Micro-Electro-Mechanical Systems (MEMS), enabling the creation of complex three-dimensional microstructures.[5]
Quantitative Data
The properties of polyimides derived from this compound can be tailored by reacting it with different dianhydrides. The following tables summarize key performance data from published literature for various ADMDA-based polyimides.
Table 1: Thermal Properties of ADMDA-Based Polyimides
| Dianhydride | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) | Reference |
| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | 320 - 340 | > 500 | [6] |
| Pyromellitic dianhydride (PMDA) | 380 - 440 | > 520 | [6] |
| 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 285 - 310 | > 500 | [6] |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | 260 - 280 | > 480 |
Table 2: Mechanical Properties of ADMDA-Based Polyimide Films
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | 110 - 130 | 2.5 - 3.5 | 5 - 10 | [6] |
| Pyromellitic dianhydride (PMDA) | 120 - 150 | 3.0 - 4.0 | 4 - 8 | [6] |
| 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 90 - 110 | 2.0 - 3.0 | 6 - 12 | [6] |
Table 3: Dielectric Properties of ADMDA-Based Polyimide Films
| Dianhydride | Dielectric Constant (at 1 MHz) | Dissipation Factor (at 1 MHz) | Moisture Absorption (%) | Reference |
| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | 2.8 - 3.1 | 0.002 - 0.004 | < 0.5 | |
| 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 2.6 - 2.8 | 0.001 - 0.003 | < 0.3 |
Experimental Protocols
Protocol 1: Synthesis of ADMDA-Based Polyimide via a Two-Step Polycondensation
This protocol describes the synthesis of a polyimide from this compound (ADMDA) and a selected dianhydride (e.g., PMDA) via a two-step process involving the formation of a poly(amic acid) precursor followed by thermal imidization.
Materials:
-
This compound (ADMDA)
-
Pyromellitic dianhydride (PMDA) (or other suitable dianhydride)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Glass plates for casting
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a clean, dry three-necked flask equipped with a mechanical stirrer and nitrogen inlet/outlet, dissolve a specific molar amount of ADMDA in anhydrous NMP under a nitrogen atmosphere. Stir until fully dissolved.
-
Gradually add an equimolar amount of the dianhydride (e.g., PMDA) to the stirred solution in several portions. The reaction is exothermic, so maintain the temperature below 30°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to ensure a uniform thickness.
-
Place the cast film in a vacuum oven and perform a step-wise thermal curing process:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
250°C for 1 hour.
-
350°C for 1 hour to complete the imidization.
-
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.
-
Protocol 2: Characterization of ADMDA-Based Polyimide Films
This protocol outlines standard methods for characterizing the properties of the synthesized polyimide films.
1. Thermal Properties:
-
Thermogravimetric Analysis (TGA):
-
Standard: ASTM E1131
-
Procedure: Heat a small sample of the polyimide film from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere. Determine the 5% weight loss temperature (Td5%).
-
-
Differential Scanning Calorimetry (DSC):
-
Standard: ASTM D3418
-
Procedure: Heat the sample to a temperature above its expected Tg, cool it rapidly, and then reheat at a controlled rate (e.g., 10°C/min). The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve of the second heating scan.
-
2. Mechanical Properties:
-
Tensile Testing:
-
Standard: ASTM D882
-
Procedure: Cut the polyimide film into dumbbell-shaped specimens. Use a universal testing machine to measure the tensile strength, tensile modulus, and elongation at break at a specified strain rate.
-
3. Dielectric Properties:
-
Dielectric Constant and Dissipation Factor:
-
Procedure: Use a parallel plate capacitor setup with the polyimide film as the dielectric material. Measure the capacitance and dissipation factor over a range of frequencies (e.g., 1 kHz to 1 MHz) using an LCR meter. The dielectric constant can be calculated from the capacitance, film thickness, and electrode area.
Visualizations
References
- 1. High-Temperature Polymers in Aerospace Engineering | AIP Precision Machining [aipprecision.com]
- 2. Applications and Challenges of PI (polyimide) in the Aerospace Field - QUANDA Plastic [quandaplastic.com]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. img.antpedia.com [img.antpedia.com]
- 8. infinitalab.com [infinitalab.com]
Synthesis of Novel Schiff Base Derivatives from 1,3-Bis(4-aminophenyl)adamantane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of novel bis-Schiff base derivatives from 1,3-Bis(4-aminophenyl)adamantane. The protocol outlines the condensation reaction between the adamantane-based diamine and various aromatic aldehydes, yielding compounds with potential applications in drug discovery and materials science. The unique structural rigidity and lipophilicity of the adamantane core make these derivatives attractive candidates for the development of new therapeutic agents. This guide includes comprehensive experimental protocols, data presentation in tabular format for easy comparison of yields with different aldehydes, and a workflow diagram for the synthesis process.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide range of applications, including in medicinal chemistry, catalysis, and materials science. The incorporation of a bulky, rigid adamantane cage into the molecular structure can enhance the lipophilicity and metabolic stability of a compound, properties that are highly desirable in drug design. The synthesis of bis-Schiff bases from this compound offers a straightforward approach to creating novel molecules with potentially enhanced biological activities, such as anticancer, antibacterial, and antiviral properties.
Experimental Protocols
General Synthesis of Bis-Schiff Base Derivatives of this compound
This protocol describes the general procedure for the synthesis of bis-Schiff base derivatives through the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Pyridine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in absolute ethanol (approximately 35 mL per 1 mmol of the diamine).
-
Addition of Aldehyde: To the stirred solution, add 2.2 equivalents of the desired aromatic aldehyde.
-
Catalyst Addition: Add a catalytic amount of pyridine (approximately 0.5 mL) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 5-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution. For complete precipitation, the flask can be placed in an ice bath.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold absolute ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven or desiccator.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from absolute ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
Example Synthesis: 1,3-Bis(4-((4-nitrobenzylidene)amino)phenyl)adamantane
-
Reactants:
-
This compound (1.0 g, 2.90 mmol)
-
4-Nitrobenzaldehyde (0.96 g, 6.38 mmol, 2.2 eq)
-
-
Solvent: Absolute Ethanol (100 mL)
-
Catalyst: Pyridine (0.5 mL)
-
Follow the general procedure as described above. The product is expected to be a colored solid.
Data Presentation
The yields of various synthesized bis-Schiff base derivatives of this compound are summarized in the table below. The variation in yield can be attributed to the electronic and steric effects of the substituents on the aromatic aldehyde.
| Aromatic Aldehyde | Substituent | Product Name | Yield (%)[1][2] |
| Benzaldehyde | -H | 1,3-Bis(4-(benzylideneamino)phenyl)adamantane | 65 |
| 4-Nitrobenzaldehyde | -NO₂ | 1,3-Bis(4-((4-nitrobenzylidene)amino)phenyl)adamantane | 72 |
| 4-Hydroxybenzaldehyde | -OH | 1,3-Bis(4-((4-hydroxybenzylidene)amino)phenyl)adamantane | 58 |
| 4-Methoxybenzaldehyde | -OCH₃ | 1,3-Bis(4-((4-methoxybenzylidene)amino)phenyl)adamantane | 68 |
| 4-Chlorobenzaldehyde | -Cl | 1,3-Bis(4-((4-chlorobenzylidene)amino)phenyl)adamantane | 70 |
| 4-(Dimethylamino)benzaldehyde | -N(CH₃)₂ | 1,3-Bis(4-((4-(dimethylamino)benzylidene)amino)phenyl)adamantane | 43 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of bis-Schiff base derivatives from this compound.
Potential Signaling Pathway: Induction of Apoptosis
While the specific signaling pathways for Schiff bases derived from this compound are not extensively detailed in the current literature, many adamantane-containing compounds and other Schiff bases have been shown to exert their anticancer effects through the induction of apoptosis. A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Bis(4-aminophenyl)adamantane
Welcome to the technical support center for the synthesis of 1,3-Bis(4-aminophenyl)adamantane. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no yield of 1,3-Bis(4-nitrophenyl)adamantane | Friedel-Crafts reaction is highly sensitive to reaction conditions. The nitro group on nitrobenzene is strongly deactivating, making the reaction difficult. | - Catalyst Choice: Ensure a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is used. The quality and dryness of the catalyst are critical. - Reaction Temperature: Optimize the reaction temperature. While higher temperatures can promote the reaction, they can also lead to side products. A gradual increase from a lower temperature is recommended. - Solvent: Nitrobenzene can be used as both a reactant and a solvent. Using an excess of nitrobenzene can help drive the reaction. |
| Formation of multiple byproducts | The bulky adamantane core can lead to steric hindrance and incomplete reactions. Over-alkylation or isomerization can also occur. | - Stoichiometry: Carefully control the molar ratio of reactants. A slight excess of the adamantane precursor may be beneficial. - Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to avoid prolonged reaction times that can lead to byproduct formation. |
| Incomplete reduction of the nitro groups | The reduction of aromatic nitro groups can sometimes be challenging, leading to the formation of intermediates like nitroso or hydroxylamine compounds. | - Reducing Agent: Use a strong and reliable reducing agent such as SnCl₂/HCl, H₂/Pd-C, or NaBH₄ with a suitable catalyst. - Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC. Adjust the temperature and reaction time as needed. |
| Difficulty in purifying the final product | The final product, this compound, may be difficult to purify due to the presence of closely related byproducts or starting materials. | - Column Chromatography: Use a suitable stationary phase (e.g., silica gel) and a carefully selected eluent system. A gradient elution might be necessary to separate the product from impurities. - Crystallization: Recrystallization from a suitable solvent system can be an effective final purification step. Experiment with different solvents to find the optimal conditions for crystal formation. |
| Product decomposition | Aromatic amines can be sensitive to air and light, leading to discoloration and degradation over time. | - Inert Atmosphere: Conduct the final steps of the synthesis and the purification under an inert atmosphere (e.g., nitrogen or argon). - Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common approach involves a multi-step synthesis.[1] This typically starts with a Friedel-Crafts reaction between a 1,3-dihalo-adamantane (e.g., 1,3-dibromoadamantane) and nitrobenzene to form 1,3-Bis(4-nitrophenyl)adamantane. This intermediate is then reduced to the desired this compound.
Q2: Why is the Friedel-Crafts reaction with nitrobenzene so challenging?
A2: The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution, such as the Friedel-Crafts reaction. This deactivation leads to very low yields. In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions because of its inertness.
Q3: Can I use aniline directly in the Friedel-Crafts reaction?
A3: Direct Friedel-Crafts alkylation of aniline is generally not successful. Aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the benzene ring towards electrophilic attack. To overcome this, the amino group of aniline is typically protected (e.g., as an amide) before the reaction.
Q4: What are some alternative methods for introducing the amino groups?
A4: An alternative to the nitration-reduction route is the Ritter reaction. This involves reacting a 1,3-dihydroxyadamantane or 1,3-dihaloadamantane with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form a bis-amide, which can then be hydrolyzed to the diamine.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the Friedel-Crafts reaction and the reduction step. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Bis(4-nitrophenyl)adamantane (Generalized)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,3-dibromoadamantane and an excess of nitrobenzene (acting as both reactant and solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a strong Lewis acid catalyst (e.g., anhydrous aluminum chloride) portion-wise while stirring.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature between 60-80°C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction of 1,3-Bis(4-nitrophenyl)adamantane to this compound (Generalized)
-
Reaction Setup: Dissolve 1,3-Bis(4-nitrophenyl)adamantane in a suitable solvent (e.g., ethanol, acetic acid, or a mixture).
-
Reducing Agent Addition: Add the reducing agent. Common methods include:
-
Tin(II) Chloride: Add an excess of SnCl₂·2H₂O and heat the mixture under reflux.
-
Catalytic Hydrogenation: Use a catalyst such as 10% Pd/C and hydrogen gas at a suitable pressure.
-
-
Reaction: Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitor by TLC).
-
Work-up:
-
For SnCl₂ reduction: Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) until the solution is alkaline.
-
For catalytic hydrogenation: Filter off the catalyst through a pad of celite.
-
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. The final product can be purified by column chromatography or recrystallization.
Visualizations
References
optimizing reaction conditions for polymerization of adamantane diamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of adamantane diamines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polyamides and polyimides derived from adamantane diamines.
Issue 1: Low Molecular Weight of the Polymer
Q: I am consistently obtaining low molecular weight polyamides or polyimides. What are the potential causes and how can I increase the molecular weight?
A: Low molecular weight is a frequent challenge in step-growth polymerization. Several factors can contribute to this issue. Consider the following troubleshooting steps:
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Monomer Purity: Impurities in either the adamantane diamine or the comonomer (diacid chloride or dianhydride) can disrupt the stoichiometry and terminate chain growth. It is crucial to use highly purified monomers. Recrystallization of monomers is a recommended purification method.
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Stoichiometry: Precise 1:1 stoichiometry of the amine and acyl groups is critical for achieving high molecular weight. Carefully weigh your monomers and ensure accurate molar equivalents. An excess of either monomer will lead to lower molecular weight.
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Reaction Conditions:
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Temperature: For polyamides, low-temperature solution polycondensation is often employed. For polyimides, the temperature for both the initial poly(amic acid) formation and the subsequent imidization needs to be carefully controlled. In thermal imidization, a step-wise heating program is often necessary to ensure complete conversion without degradation.
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Reaction Time: Insufficient reaction time can lead to incomplete polymerization. Ensure the reaction proceeds for the recommended duration under optimal conditions.
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Moisture: Water can react with diacid chlorides and dianhydrides, preventing them from participating in the polymerization and leading to chain termination. All glassware should be thoroughly dried, and anhydrous solvents must be used. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Catalyst/Activating Agent (for Polyamides): For direct polycondensation of dicarboxylic acids and diamines, a condensing agent like triphenylphosphite (TPP) in the presence of pyridine and a salt such as anhydrous calcium chloride (CaCl2) can be used to promote the formation of high molecular weight polyamides.[1]
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Side Reactions: Incomplete conversion of the poly(amic acid) precursor to polyimide can result in a lower final molecular weight. For polyimides, ensure the imidization step (either chemical or thermal) goes to completion.
Troubleshooting Flowchart for Low Molecular Weight
Caption: A flowchart for troubleshooting low molecular weight in adamantane diamine polymerizations.
Issue 2: Poor Polymer Solubility
Q: My adamantane-based polymer has precipitated out of solution during polymerization or is insoluble in common organic solvents after isolation. How can I improve its solubility?
A: The rigid and bulky nature of the adamantane cage can lead to polymers with strong intermolecular interactions and poor solubility. Here are several strategies to enhance solubility:
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Monomer Design:
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Introduce Flexible Linkages: Incorporating flexible ether linkages in the dianhydride or diamine monomer can increase the rotational freedom of the polymer backbone, disrupting packing and improving solubility.
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Incorporate Bulky Side Groups: Attaching bulky substituent groups to the polymer backbone can increase the distance between polymer chains, reducing intermolecular forces and enhancing solubility.
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Use Asymmetric Monomers: The use of asymmetric monomers can lead to a less regular polymer structure, which can disrupt crystal packing and improve solubility.
-
-
Solvent Selection: The choice of solvent is critical. For polyimides, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) are commonly used. For some adamantane-based polyimides, even less polar solvents like chloroform may be effective. It is advisable to test a range of solvents to find the most suitable one for your specific polymer.
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Copolymerization: Introducing a more soluble comonomer into the polymer backbone through copolymerization can significantly improve the solubility of the resulting copolymer.
Table 1: Effect of Adamantane Diamine Structure on Polyimide Properties
| Adamantane Diamine Structure | Dianhydride | Resulting Polyimide Properties | Reference |
| 1,3-Bis(4-aminophenyl)adamantane | Various aromatic dianhydrides | High glass transition temperatures (285–440 °C), excellent optical transparency. | [1] |
| 1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane | Various aromatic dianhydrides | Higher glass transition temperature and lower coefficient of thermal expansion compared to the unsubstituted analogue, indicating increased chain rigidity. | [1] |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]adamantane | Various aromatic dianhydrides | Good solubility in NMP and other organic solvents (except for the polyimide from pyromellitic dianhydride). |
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the synthesis of polyamides from adamantane diamines?
A1: A common method is the low-temperature solution polycondensation of an adamantane diamine with a diacid chloride in a polar aprotic solvent like NMP or DMAc, often with an acid scavenger like pyridine. Another approach is direct polycondensation with a dicarboxylic acid using a condensing agent such as triphenylphosphite (TPP) and a catalyst system like pyridine/CaCl2 at elevated temperatures (e.g., 80°C).[1]
Q2: What is the difference between one-step and two-step methods for polyimide synthesis?
A2:
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One-Step Method (High-Temperature Solution Polycondensation): The adamantane diamine and dianhydride are reacted in a high-boiling solvent (e.g., m-cresol or 1,2-dichlorobenzene) at elevated temperatures (180-210°C). The polymerization and imidization occur in a single step. This method can be faster but may be prone to side reactions and is not suitable for all monomer combinations.
-
Two-Step Method (Conventional Method):
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Poly(amic acid) Formation: The adamantane diamine and dianhydride are reacted at low temperatures (0-25°C) in a polar aprotic solvent (e.g., NMP, DMAc) to form a soluble poly(amic acid) precursor.
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Imidization: The poly(amic acid) is converted to the final polyimide through either:
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Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in a stepwise manner to high temperatures (e.g., up to 300°C) to drive off the solvent and effect cyclodehydration.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution at room temperature to induce cyclization.
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-
Workflow for Two-Step Polyimide Synthesis
Caption: A diagram illustrating the two-step synthesis of polyimides from adamantane diamines.
Q3: How can I characterize the adamantane-based polymers I have synthesized?
A3: A combination of spectroscopic and analytical techniques is typically used:
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Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide or imide linkages. For polyamides, look for the characteristic N-H and C=O stretching bands. For polyimides, the appearance of characteristic imide carbonyl bands (symmetric and asymmetric stretching) and the disappearance of amic acid bands are key indicators of successful imidization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating unit.
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Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
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Thermal Analysis (TGA and DSC):
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining its decomposition temperature.
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Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
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Experimental Protocols
Protocol 1: General Procedure for Two-Step Synthesis of Adamantane-Based Polyimide
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Monomer and Solvent Preparation:
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Ensure the adamantane diamine and dianhydride are of high purity. If necessary, purify by recrystallization or sublimation.
-
Use anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) as the solvent.
-
-
Poly(amic acid) Synthesis:
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In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the adamantane diamine in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
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Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution in small portions to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) solution.
-
-
Imidization (Choose one method):
-
a) Thermal Imidization:
-
Pour the poly(amic acid) solution onto a clean, dry glass plate.
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Place the plate in a vacuum oven and heat it according to a stepwise temperature program. A typical program might be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour. This process removes the solvent and induces cyclodehydration to form the polyimide film.
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After cooling to room temperature, the polyimide film can be peeled off the glass plate.
-
-
b) Chemical Imidization:
-
To the stirred poly(amic acid) solution at room temperature, add a dehydrating agent (e.g., acetic anhydride, 2-4 molar equivalents per repeating unit) and a catalyst (e.g., pyridine, 1-2 molar equivalents per repeating unit).
-
Continue stirring at room temperature for 12-24 hours.
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Precipitate the resulting polyimide by pouring the solution into a non-solvent such as methanol or water.
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Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove residual reagents, and dry it in a vacuum oven.
-
-
Protocol 2: General Procedure for Synthesis of Adamantane-Based Polyamide via Low-Temperature Solution Polycondensation
-
Monomer and Solvent Preparation:
-
Use high-purity adamantane diamine and diacid chloride.
-
Use anhydrous N,N-dimethylacetamide (DMAc) containing a drying agent like anhydrous lithium chloride (LiCl) (e.g., 5% w/v) to improve polymer solubility.
-
Use an acid scavenger such as pyridine.
-
-
Polymerization:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the adamantane diamine in the anhydrous DMAc/LiCl solvent system.
-
Cool the solution to 0°C.
-
Add pyridine (2 molar equivalents based on the diamine) to the solution.
-
Slowly add an equimolar amount of the diacid chloride, either as a solid or dissolved in a small amount of anhydrous DMAc, to the stirred diamine solution.
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Maintain the reaction temperature at 0-5°C for 2-4 hours, then allow it to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.
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Precipitate the polyamide by pouring the viscous solution into a non-solvent like methanol.
-
Collect the fibrous polymer by filtration, wash it extensively with water and methanol to remove salts and residual solvent, and dry it in a vacuum oven at 60-80°C.
-
References
Technical Support Center: Enhancing Mechanical Properties of 1,3-Bis(4-aminophenyl)adamantane-Based Polymers
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the mechanical properties of 1,3-Bis(4-aminophenyl)adamantane (ADMDA)-based polymers, particularly polyimides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, processing, and testing of ADMDA-based polymers.
Q1: My final polyimide film is brittle and cracks easily. How can I improve its flexibility?
A1: Brittleness, often indicated by low elongation at break, can stem from several factors:
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High Adamantane Concentration: While the rigid adamantane structure enhances thermal stability, excessive incorporation can lead to a stiff, brittle polymer. An increase in adamantane concentration can result in a gradual lowering of the elongation-at-break.[1] Consider synthesizing copolymers with more flexible diamines, such as 4,4'-oxydianiline (ODA), to balance rigidity and flexibility.
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Incomplete Imidization: A poorly optimized curing cycle can result in incomplete conversion of the poly(amic acid) precursor to polyimide, leading to inferior mechanical properties. Ensure a stepwise heating process to allow for gradual solvent removal and ring closure. Post-curing at a temperature above the glass transition temperature (Tg) can also help complete the reaction and improve properties.[2]
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Low Molecular Weight: Low molecular weight polymers have fewer chain entanglements, resulting in poor mechanical strength. Consider techniques to increase the molecular weight, such as microwave irradiation of the poly(amic acid) solution before thermal imidization.[3]
Q2: The measured tensile strength of my polymer is lower than expected. What are the potential causes?
A2: Lower-than-expected tensile strength can be attributed to:
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Low Molecular Weight: As mentioned above, insufficient molecular weight is a primary cause of poor mechanical strength.[3] Verify the purity of your monomers (ADMDA and dianhydrides) and ensure an accurate 1:1 molar ratio during polymerization.
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Processing Flaws: The presence of voids, microcracks, or residual solvent in the polymer film can act as stress concentration points, leading to premature failure. Ensure your film casting process is optimized for slow, uniform solvent evaporation to produce a dense, void-free film.
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Inadequate Curing: An incomplete imidization process will fail to form the strong, rigid polyimide backbone necessary for high strength.[2] Review your curing protocol, ensuring the final temperature is sufficient to complete the cyclization.
Q3: My adamantane-based polymer won't dissolve for processing or characterization. What can I do?
A3: Solubility issues are common with rigid-rod polymers.
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Choice of Dianhydride: The choice of dianhydride significantly impacts solubility. For example, polyimides prepared from pyromellitic dianhydride (PMDA) tend to be less soluble than those made with other aromatic dianhydrides.[4]
-
Solvent Selection: While N-methyl-2-pyrrolidone (NMP) is a common solvent, some adamantane-based polyimides may also be soluble in m-cresol, chloroform, or cyclohexanone.[5] Experiment with different solvents.
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Polymer Structure: Introducing flexible ether linkages or bulky substituent groups into the polymer backbone can disrupt chain packing and improve solubility.
Q4: My polymer's glass transition temperature (Tg) is too low. How can I increase it?
A4: The Tg is a measure of chain mobility. To increase it:
-
Incorporate Rigid Moieties: The adamantane group itself is excellent for increasing Tg.[6]
-
Copolymerization: Copolymerizing ADMDA with other rigid monomers can significantly elevate the Tg. For instance, copolymerizing with pyromellitic dianhydride (PMDA) and 4,4'-diaminodiphenylmethane (ODA) can substantially increase the Tg of Kapton-type films.[5]
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Increase Cross-linking Density: For thermosetting systems, increasing the cross-linking density by optimizing the curing process will restrict chain mobility and raise the Tg.[2]
Frequently Asked Questions (FAQs)
Q1: What range of mechanical properties can I expect from ADMDA-based polyimide films?
A1: Tough and flexible films produced from adamantane-containing diamines typically exhibit tensile strengths between 98-158 MPa and initial moduli ranging from 2.8–3.4 GPa.[1] Specific values depend heavily on the comonomers used and the processing conditions. For example, polyimides based on this compound have shown tensile strengths of 69.7–110.8 MPa, elongation at break values of 2.1–11.3%, and initial moduli of 2.0–2.3 GPa.[5]
Q2: How do substituents on the aminophenyl groups of ADMDA affect mechanical properties?
A2: Substituents have a significant impact. For example, polyimides derived from 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA) showed inferior tensile properties compared to ADMDA-derived polymers due to enhanced chain rigidity and reduced intermolecular interactions.[7] Conversely, polymers from fluoro-substituted ADMDA exhibited higher tensile modulus and lower elongation at break.[7]
Q3: What is the standard method for synthesizing ADMDA-based polyimides?
A3: The most common method is a conventional two-stage synthesis.[4] First, the diamine (ADMDA) is reacted with an aromatic dianhydride in a polar aprotic solvent like NMP at room temperature to form a poly(amic acid) (PAA) solution. Second, the PAA solution is cast into a film and thermally imidized by stepwise heating to high temperatures (e.g., up to 250-300°C) to form the final polyimide film.[3][4]
Q4: What are the key mechanical tests for characterizing these polymers?
A4: A comprehensive evaluation requires multiple tests:
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Tensile Testing: Measures fundamental properties like tensile strength, Young's modulus, and elongation at break.[8]
-
Dynamic Mechanical Analysis (DMA): Determines the viscoelastic properties, including storage modulus, loss modulus, and the glass transition temperature (Tg).[9]
-
Thermomechanical Analysis (TMA): Measures dimensional changes under a constant load as a function of temperature, useful for determining softening temperatures.[4]
-
Fatigue Testing: Assesses the material's ability to withstand repeated loading cycles, which is critical for predicting long-term durability.[9][10]
Data Presentation: Mechanical Properties of ADMDA-Based Polymers
Table 1: Mechanical Properties of Various this compound (ADMDA) Based Polyimides
| Polymer Composition (Diamine + Dianhydride) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Glass Transition Temp. (Tg, °C) | Reference |
| ADMDA + Various Dianhydrides | 69.7 - 110.8 | 2.1 - 11.3 | 2.0 - 2.3 | > 360 | [5] |
| Copolymers with ODA & PMDA | Not specified | Not specified | 1.6 -> 4.7 | 396 -> >520 | [5] |
| General AD-containing Diamines | 98 - 158 | Varies | 2.8 - 3.4 | Not specified | [1] |
| DMADMDA-based Polyimides | Inferior to ADMDA | Not specified | Not specified | Higher than ADMDA | [7] |
| FADMDA-based Polyimides | Not specified | Lower than ADMDA | Higher than ADMDA | Lower than ADMDA | [7] |
Note: "->" indicates the change in property upon copolymerization. DMADMDA = 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane. FADMDA = 1,3-bis(fluoro-aminophenyl) adamantane.
Experimental Protocols
Protocol 1: Two-Step Synthesis of ADMDA-Based Polyimide Film
This protocol describes a general procedure for synthesizing a polyimide film from this compound (ADMDA) and an aromatic dianhydride (e.g., PMDA).
1. Materials and Setup:
- This compound (ADMDA)
- Aromatic tetracarboxylic dianhydride (e.g., PMDA)
- N-methyl-2-pyrrolidone (NMP), anhydrous
- Three-neck flask equipped with a mechanical stirrer and nitrogen inlet/outlet
- Glass plate for casting
- Vacuum oven or furnace with temperature control
2. Poly(amic acid) Synthesis:
- Ensure all glassware is dried thoroughly to prevent hydrolysis.
- In the three-neck flask, dissolve a pre-calculated amount of ADMDA in anhydrous NMP under a nitrogen atmosphere. Stir until fully dissolved.
- Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution in small portions.
- Continue stirring the reaction mixture at room temperature under nitrogen for 12-24 hours. The solution will become viscous as the poly(amic acid) (PAA) forms. The inherent viscosity of the PAA should be between 0.98-1.42 dL/g.[5]
3. Film Casting and Thermal Imidization:
- Pour the viscous PAA solution onto a clean, level glass plate.
- Use a doctor blade to cast a film of uniform thickness.
- Place the cast film in a vacuum oven or furnace.
- Perform thermal imidization using a stepwise heating program. A typical program is:
- 80-100°C for 1 hour to slowly remove the solvent.
- 150°C for 1 hour.
- 200°C for 1 hour.
- 250°C for 1 hour.
- (Optional) 300°C for 1 hour for full imidization.[3][4]
- After the final heating step, allow the film to cool slowly to room temperature.
- Immerse the glass plate in water to help peel off the resulting polyimide film.
- Dry the freestanding film in a vacuum oven at 100°C for several hours before characterization.[3]
Protocol 2: Tensile Property Measurement
1. Sample Preparation:
- Cut the prepared polyimide films into dumbbell-shaped specimens according to a standard like ASTM D638.
- Measure the width and thickness of the gauge section of each specimen accurately.
2. Testing Procedure:
- Use a universal testing machine equipped with film grips.
- Clamp the specimen securely in the grips.
- Apply a tensile load at a constant crosshead speed until the specimen fractures.
- Record the load and extension data throughout the test.
3. Data Analysis:
- Calculate the tensile strength, tensile modulus, and elongation at break from the resulting stress-strain curve.
Visualizations: Workflows and Relationships
Caption: Experimental workflow for two-step synthesis of ADMDA-based polyimide films.
Caption: Key relationships between polymer modifications and mechanical properties.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. 3 Essential Types of Mechanical Testing for Polymer Development - TA Instruments [tainstruments.com]
- 10. fiveable.me [fiveable.me]
troubleshooting film formation with adamantane-containing polyimides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adamantane-containing polyimides.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and film formation of adamantane-containing polyimides.
Question: Why is my adamantane-containing polyimide film brittle?
Answer:
Brittleness in adamantane-containing polyimide films can stem from several factors, primarily related to the curing process and molecular weight of the polymer.
-
Incomplete Imidization: The conversion of the poly(amic acid) precursor to the final polyimide is a critical step. If the curing temperature is too low or the duration is too short, the imidization process may be incomplete, leading to a brittle film. A multi-step curing process with a final high-temperature step is often necessary to ensure complete cyclization.[1][2]
-
Presence of Moisture: Moisture in the poly(amic acid) solution or absorbed by the film before or during curing can interfere with the imidization process and lead to a brittle final product. It is crucial to use dry solvents and cure in a moisture-free environment, such as under a nitrogen atmosphere.
-
Low Molecular Weight: A low molecular weight poly(amic acid) precursor will result in a polyimide with shorter polymer chains, leading to reduced mechanical properties, including increased brittleness. Ensure that the polymerization reaction goes to completion to achieve a high molecular weight.
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Excessive Curing Temperature or Time: While complete imidization is necessary, excessive heat can cause thermal degradation of the polymer, leading to chain scission and a brittle film. It is important to follow an optimized curing protocol.
Troubleshooting Workflow for Brittle Films:
Caption: Troubleshooting workflow for brittle adamantane-polyimide films.
Question: My adamantane-containing polyimide won't dissolve. How can I improve its solubility?
Answer:
The incorporation of the bulky, non-planar adamantane group into the polyimide backbone is intended to disrupt chain packing and enhance solubility.[3] If you are still facing solubility issues, consider the following:
-
Solvent Selection: While adamantane-containing polyimides are often more soluble than their fully aromatic counterparts, they may still require strong polar aprotic solvents. Common effective solvents include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethylformamide (DMF). Some highly soluble adamantane-based polyimides have also shown solubility in less polar solvents like chloroform and acetone.[4]
-
Polymer Structure: The choice of diamine and dianhydride monomers significantly impacts solubility. The presence of flexible linkages, such as ether groups, in the polymer backbone can further improve solubility.
-
Temperature: Gently heating the solvent-polymer mixture can aid in dissolution. However, be cautious not to exceed the polymer's degradation temperature.
-
Chemical Imidization: For some polyimides that are insoluble after thermal imidization, chemical imidization of the poly(amic acid) precursor in solution can yield a soluble polyimide powder that can then be redissolved for film casting.[5]
Question: I'm observing defects (e.g., comets, pinholes, wrinkles) in my cast film. What are the causes and solutions?
Answer:
Film defects can arise from various sources during the casting and curing process.
-
Particulate Contamination: Dust or other particles on the substrate or in the polymer solution can lead to pinholes and other surface imperfections. It is essential to work in a clean environment and filter the polymer solution before casting.[6]
-
Air Bubbles: Micro-bubbles in the polymer solution can cause "comet-like" defects in the final film.[7] To avoid this, degas the polymer solution before casting, for instance, by letting it stand or by gentle centrifugation.
-
Uneven Solvent Evaporation: Rapid or uneven solvent evaporation can cause wrinkling or variations in film thickness. Ensure a slow and controlled evaporation rate, for example, by covering the casting dish with a perforated lid or by using a controlled environment chamber.
-
Improper Substrate Cleaning: Residues or contaminants on the casting substrate can lead to poor adhesion and film defects. Thoroughly clean the substrate before use.[6]
-
High Winding Tension (for roll-to-roll casting): Excessive tension during winding can cause wrinkles in the film.
Film Casting Troubleshooting:
Caption: Common causes and solutions for film casting defects.
Frequently Asked Questions (FAQs)
Q1: What are the typical curing temperatures for adamantane-containing polyimides?
A1: The curing of adamantane-containing polyimides is typically a multi-step process. A common protocol involves a soft bake at a lower temperature (e.g., 80-100°C) to slowly remove the solvent, followed by a series of higher temperature steps to achieve complete imidization. The final curing temperature often ranges from 250°C to 350°C.[1][8] It is crucial to ramp the temperature gradually to avoid film defects.
Q2: In which solvents are adamantane-containing polyimides typically soluble?
A2: Adamantane-containing polyimides generally exhibit good solubility in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethylformamide (DMF).[9] Some derivatives have also shown solubility in less common solvents for polyimides, including chloroform and acetone, which can be advantageous for processing.[4]
Q3: What are the expected mechanical properties of adamantane-containing polyimide films?
A3: Adamantane-containing polyimide films are known for their good mechanical properties. They typically exhibit high tensile strength and a high glass transition temperature (Tg). The specific properties will depend on the exact monomer composition.
Q4: Is an inert atmosphere necessary during the curing process?
A4: Yes, curing in an inert atmosphere, such as under a flow of nitrogen, is highly recommended.[1] This prevents oxidation of the polymer at high temperatures, which can lead to discoloration and degradation of the film's mechanical properties.
Quantitative Data Summary
The following tables summarize key quantitative data for various adamantane-containing polyimides.
Table 1: Thermal Properties of Adamantane-Containing Polyimides
| Polymer ID | Dianhydride | Diamine | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) |
| PI-1 | 6FDA | ADMDA | 320 | 530 |
| PI-2 | BPDA | ADMDA | 350 | 540 |
| API-1 | BOCA | DCHM | 285 | 450 |
| API-2 | BOCA | AD | 310 | 480 |
6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride; BOCA: Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride; ADMDA: 1,3-Bis(4-aminophenyl)adamantane; DCHM: 4,4'-Methylenebis(cyclohexylamine); AD: 1,3-Adamantanediamine
Table 2: Mechanical Properties of Adamantane-Containing Polyimide Films
| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| PI-1 | 95 | 8 | 2.1 |
| PI-2 | 110 | 10 | 2.5 |
| API-1 | 85 | 6 | 1.8 |
| API-2 | 90 | 7 | 2.0 |
Experimental Protocols
Protocol 1: Synthesis of Adamantane-Containing Poly(amic acid) (Two-Step Method)
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the adamantane-containing diamine in an anhydrous polar aprotic solvent (e.g., NMP, DMAc).
-
Once the diamine is fully dissolved, slowly add an equimolar amount of the dianhydride powder to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
Protocol 2: Film Casting via Solution Casting
-
Pour the synthesized poly(amic acid) solution onto a clean, level glass substrate.
-
Use a doctor blade to spread the solution to a uniform thickness.
-
Place the cast film in a dust-free, low-humidity environment for slow solvent evaporation. A partially covered petri dish can be used.
-
Once the film is tack-free, proceed to the thermal curing protocol.
Protocol 3: Thermal Curing of Polyimide Film
-
Place the tack-free poly(amic acid) film on the glass substrate into a programmable vacuum or nitrogen-purged oven.
-
Heat the film according to a staged curing cycle. An example protocol is as follows:[8]
-
Heat to 100°C and hold for 1 hour.
-
Ramp to 150°C and hold for 1 hour.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 250°C and hold for 1 hour.
-
(Optional final cure) Ramp to 300-350°C and hold for 1 hour.
-
-
Allow the oven to cool down slowly to room temperature before removing the film.
-
The fully cured polyimide film can then be carefully peeled from the glass substrate.
Polyimide Film Formation Workflow:
Caption: General workflow for adamantane-polyimide film formation.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. csmantech.org [csmantech.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Common Mistakes When Using Polyimide Film and How to Avoid Them [filmide.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-Bis(4-aminophenyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,3-Bis(4-aminophenyl)adamantane. The information is designed to assist in overcoming common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | - The chosen solvent is too good a solvent for the compound, even at low temperatures.- The cooling process was too rapid, preventing efficient crystal formation.- Insufficient starting material purity. | - Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvent mixtures.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Perform a preliminary purification step, such as column chromatography, before recrystallization. |
| Product Discoloration (Yellow/Brown Tint) | - Oxidation of the aromatic amine functional groups.- Presence of colored impurities from the synthesis. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating.- Use activated carbon during recrystallization to adsorb colored impurities. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove it before crystallization.- Ensure complete removal of any residual acid from the synthesis work-up. |
| Compound Insoluble in Common Recrystallization Solvents | - The rigid and symmetrical structure of the adamantane core can lead to low solubility. | - Use high-boiling point polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for recrystallization.[1] Be mindful of the difficulty in removing these solvents later.- Consider a soxhlet extraction with an appropriate solvent to purify the compound. |
| Streaking or Tailing on Silica Gel TLC/Column Chromatography | - The basic amine groups are interacting strongly with the acidic silica gel. | - Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.- Use a less acidic stationary phase, such as neutral alumina.- Employ an amine-functionalized silica gel column for a more inert stationary phase. |
| Co-elution of Impurities During Column Chromatography | - Impurities have similar polarity to the desired product. | - Optimize the mobile phase by trying different solvent systems with varying polarities.- Use a gradient elution to improve separation.- Consider using a different stationary phase, such as reversed-phase (C18) silica gel. |
| Persistent Impurities After Multiple Purifications | - Formation of structurally similar byproducts during synthesis.- Incomplete reaction leaving starting materials. | - Identify the impurity using analytical techniques like NMR or Mass Spectrometry to devise a targeted purification strategy.- If the impurity is a diastereomer or a closely related isomer, preparative HPLC might be necessary for separation.- A final purification step by sublimation can be effective for removing less volatile impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
A1: Pure this compound is a solid, colorless crystal at room temperature.[2] It has a high melting point and good thermal stability.[2]
Q2: What are some suitable solvents for recrystallizing this compound?
A2: While specific solvent systems can vary depending on the impurities present, solvents like methanol, ethanol, or mixtures containing dichloromethane or benzene have been noted for similar compounds.[2][3] For particularly stubborn purifications, high-boiling solvents like DMF may be used.[1]
Q3: How can I monitor the purity of my this compound sample?
A3: Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Q4: What are the potential impurities I should be aware of during the synthesis of this compound?
A4: The synthesis often involves the reaction of an adamantane precursor with an aniline derivative, followed by the reduction of a nitro group.[2] Potential impurities could include:
-
Unreacted starting materials (e.g., adamantanol, acetanilide).
-
Byproducts from the initial coupling reaction.
-
Incompletely reduced intermediates (e.g., the corresponding nitro or nitroso compounds).
-
Oxidation products of the final diamine.
Q5: Is sublimation a viable purification method for this compound?
A5: Yes, a patent for a method of obtaining 1,3-bis-(4'-aminophenyl)-adamantane mentions sublimation as a final purification step.[4] This technique is suitable for thermally stable compounds and can be effective at removing non-volatile or less volatile impurities.
Quantitative Data Summary
Currently, there is limited published quantitative data directly comparing the efficacy of different purification methods for this compound. However, for analogous adamantane derivatives, high yields have been reported after purification.
| Purification Method | Compound | Purity Achieved | Yield | Reference |
| Column Chromatography & Recrystallization | (1-adamantyl)(4-aminophenyl)methanone derivative | Not specified, but sufficient for subsequent reaction and characterization | 90% | [3] |
| Recrystallization | Tetrakis(4-aminophenyl)methane | Not specified, but described as "white product" | 95% | [5] |
| Column Chromatography & Recrystallization | 1,3,5,7-Tetrakis(4-formylphenyl)adamantane | Not specified, but characterized by NMR and FTIR | Not specified | [5] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., ethanol, methanol, ethyl acetate) at its boiling point. If it dissolves readily, it is likely too soluble. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling. Test solvent mixtures if a single solvent is not effective.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent gradually to ensure a minimal amount is used.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography (with Triethylamine)
This method is suitable for removing impurities with different polarities and for addressing issues with the basicity of the compound.
-
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Mobile Phase Preparation: Prepare a suitable mobile phase (eluent). A common starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). Add 0.1-1% triethylamine to the mobile phase to prevent streaking.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with a wide range of polarities.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid can be further purified by recrystallization if necessary.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. echemcom.com [echemcom.com]
- 2. chembk.com [chembk.com]
- 3. Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SU632688A1 - Method of obtaining 1,3-bis-(4'-aminophenyl)-adamantane - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
strategies to control the molecular weight of polymers from 1,3-Bis(4-aminophenyl)adamantane
Welcome to the technical support center for controlling the molecular weight of polymers derived from 1,3-Bis(4-aminophenyl)adamantane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving precise molecular weight control during their polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling the molecular weight of polymers synthesized from this compound?
The molecular weight of polyamides and polyimides derived from this compound is primarily controlled through three main strategies:
-
Monomer Stoichiometry: Intentionally creating a slight imbalance in the molar ratio of the diamine (this compound) and the comonomer (a diacid chloride or a dianhydride) is the most common method. The polymerization will stop once the deficient monomer is completely consumed, thus limiting the chain length.
-
End-Capping Agents: Introducing a monofunctional reactant (an end-capper) that reacts with the growing polymer chain ends.[1][2] This terminates the chain and prevents further growth, allowing for precise molecular weight control.[3]
-
Reaction Parameters: Adjusting conditions such as temperature, reaction time, and monomer concentration can influence the polymerization kinetics and, consequently, the final molecular weight.[4][5][6]
Q2: How does the monomer molar ratio specifically affect the molecular weight?
In step-growth polymerization, the highest molecular weight is achieved when the molar ratio of the functional groups of the two monomers is exactly 1:1. By deviating from this perfect stoichiometry, the degree of polymerization, and thus the molecular weight, can be controllably reduced. The Carothers equation describes this relationship, showing that even a small excess of one monomer can significantly limit the polymer chain length.[7][8] For example, an excess of the diamine will result in a polymer with amine end groups, while an excess of the diacid chloride/dianhydride will result in acid chloride/anhydride end groups.
Q3: What type of end-capping agents can be used, and how are they implemented?
End-capping agents are monofunctional molecules that can react with the chain ends of the growing polymer.[2] For polyamides or polyimides based on this compound, you can use:
-
Monofunctional Amines (e.g., Aniline): These will react with the diacid chloride or dianhydride monomer, terminating chains that would otherwise have an acid chloride or anhydride end group.
-
Monofunctional Acid Chlorides/Anhydrides (e.g., Benzoyl Chloride, Phthalic Anhydride): These will react with the amine groups of the adamantane diamine, terminating chains that would have an amine end group.
The end-capping agent is typically added at the beginning of the polymerization. The quantity added is calculated based on the desired molecular weight.
Q4: How do reaction time and temperature influence the final molecular weight?
Temperature and time are critical kinetic parameters.
-
Temperature: Higher temperatures generally increase the reaction rate, leading to a higher molecular weight in a shorter amount of time.[9] However, excessively high temperatures can cause side reactions or polymer degradation, which might lower the final molecular weight.[9][10]
-
Time: Longer reaction times typically allow the polymer chains to grow longer, resulting in a higher average molecular weight, assuming the reaction has not yet reached completion or equilibrium.[5][11] Monitoring the viscosity of the reaction mixture can often provide a real-time indication of molecular weight build-up.
Troubleshooting Guide
Problem: The polymer's molecular weight is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incorrect Monomer Stoichiometry | Verify the purity of your monomers (this compound and the corresponding diacid/dianhydride). Impurities can throw off molar calculations. Re-weigh monomers carefully using a high-precision balance. |
| Presence of Impurities | Ensure all monomers, solvents, and catalysts are thoroughly purified and dried. Water is particularly detrimental as it can hydrolyze acid chlorides or anhydrides, disrupting stoichiometry and terminating chains. |
| Premature Polymer Precipitation | If the polymer precipitates from the solution before reaching the target molecular weight, its growth will be stunted. Use a better solvent, increase the reaction temperature, or decrease the initial monomer concentration to maintain solubility. |
| Insufficient Reaction Time or Temperature | The polymerization may not have proceeded to completion.[5][11] Increase the reaction time or temperature according to established protocols for the specific polymer system.[9][10] |
Problem: The polymer's molecular weight is too high, causing poor solubility and processing difficulties.
| Possible Cause | Suggested Solution |
| Near-Perfect Stoichiometry | An exact 1:1 molar ratio leads to very high molecular weights. Intentionally add a slight excess (e.g., 0.5-2 mol%) of one monomer to limit chain growth. |
| Excessively Long Reaction Time | The reaction may have proceeded for too long. Reduce the overall reaction time. Take aliquots at different time points to find the optimal duration for your desired molecular weight. |
| Absence of a Chain Terminator | If precise control is needed, a calculated amount of a monofunctional end-capping agent (like phthalic anhydride or aniline) should be added at the start of the reaction.[1][2][3] |
Problem: There is significant batch-to-batch variability in molecular weight.
| Possible Cause | Suggested Solution |
| Inconsistent Monomer Purity | Establish a standardized, rigorous purification and drying protocol for all monomers and ensure their purity is verified (e.g., by melting point, NMR, or elemental analysis) before each synthesis. |
| Poor Temperature Control | Fluctuations in reaction temperature can lead to inconsistent polymerization rates.[6] Use an oil bath with a digital temperature controller and a reactor setup that ensures uniform heating. |
| Atmospheric Moisture Contamination | Polyamide and polyimide syntheses are often sensitive to moisture. Conduct all reactions under a dry, inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware and anhydrous solvents. |
Quantitative Data Summary
The following tables provide a summary of how different parameters can be adjusted to control the molecular weight.
Table 1: Effect of Monomer Ratio on Theoretical Degree of Polymerization (DP) (Based on the Carothers Equation for bifunctional monomers)
| Molar Ratio (Diamine:Diacid) | Excess Monomer | Theoretical Average DP (Xn) | Expected Molecular Weight |
| 1:1.02 | 2% Diacid | 51 | Low-Medium |
| 1:1.01 | 1% Diacid | 101 | Medium |
| 1:1.005 | 0.5% Diacid | 201 | High |
| 1:1 | None | Very High (Theoretically Infinite) | Very High |
| 1.005:1 | 0.5% Diamine | 201 | High |
| 1.01:1 | 1% Diamine | 101 | Medium |
| 1.02:1 | 2% Diamine | 51 | Low-Medium |
Table 2: Common End-Capping Agents and Their Application
| End-Capping Agent | Reactive Group | Reacts With | Typical Molar % (relative to excess monomer) |
| Phthalic Anhydride | Anhydride | Amine chain ends | 1-5% |
| Benzoyl Chloride | Acid Chloride | Amine chain ends | 1-5% |
| Aniline | Amine | Anhydride/Acid Chloride chain ends | 1-5% |
| 1-Adamantanamine | Amine | Anhydride/Acid Chloride chain ends | 1-5% |
Experimental Protocols & Visualizations
General Workflow for Molecular Weight Control
The diagram below illustrates the general workflow for synthesizing adamantane-based polymers with controlled molecular weight.
Caption: Workflow for adamantane-based polymer synthesis and molecular weight control.
Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride with Molecular Weight Control
This protocol details a representative low-temperature solution polymerization to produce a polyamide with a controlled molecular weight by using a slight excess of the diamine monomer.
Materials:
-
This compound (purified by recrystallization)
-
Terephthaloyl chloride (purified by sublimation)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: Oven-dry all glassware overnight. Assemble a 100 mL three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube. Purge the system with dry nitrogen for 20 minutes.
-
Diamine Dissolution: Under a positive nitrogen flow, add this compound (e.g., 1.02 molar equivalents) and anhydrous LiCl (5% w/v of the solvent) to the flask. Add anhydrous DMAc to achieve a final monomer concentration of ~15% (w/v). Stir the mixture at room temperature until all solids have dissolved completely.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Diacid Chloride Addition: Add solid terephthaloyl chloride (1.00 molar equivalent) in one portion to the vigorously stirred solution. Use a small amount of anhydrous DMAc to rinse any remaining solid into the flask.
-
Polymerization: Allow the reaction to warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.
-
Precipitation: Slowly pour the viscous polymer solution into a beaker containing rapidly stirring methanol (at least 10x the volume of the reaction mixture). A fibrous white polymer will precipitate.
-
Washing: Continue stirring for 1 hour, then collect the polymer by vacuum filtration. Wash the polymer thoroughly with fresh methanol and then with hot water to remove any unreacted monomers and LiCl.
-
Drying: Dry the final polyamide in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
-
Characterization: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) with an appropriate solvent (e.g., DMAc with LiBr).
Logical Relationship Diagram
This diagram shows the cause-and-effect relationships between key control parameters and the final polymer molecular weight.
Caption: Key factors influencing the molecular weight of adamantane-based polymers.
References
- 1. US7855252B2 - End capping additive for polycondensate polymer resins - Google Patents [patents.google.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Monomer Ratios on Molecular Weight Properties and Dispersing Effectiveness in Polycarboxylate Superplasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon | Journal of Chemistry [ajpojournals.org]
- 10. youtube.com [youtube.com]
- 11. Effect of polymerization temperature and time on the residual monomer content of denture base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Imidization Process for Polyamic Acids of 1,3-Bis(4-aminophenyl)adamantane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the imidization process for polyamic acids derived from 1,3-Bis(4-aminophenyl)adamantane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and processing of polyimides from this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Imidization | The bulky adamantane group can sterically hinder the cyclization reaction. Insufficient thermal energy or reaction time can lead to incomplete conversion of the polyamic acid to the polyimide.[1] | - Thermal Imidization: Ensure a sufficiently high final curing temperature (typically ≥ 250-300°C) and adequate hold times at each stage of the heating profile. A slower ramp rate can also facilitate more complete imidization.[1] - Chemical Imidization: Increase the concentration of the dehydrating agent (e.g., acetic anhydride) and/or the catalyst (e.g., pyridine). Extend the reaction time at room temperature or slightly elevated temperatures (e.g., 50-80°C).[1] |
| Brittle or Cracked Polyimide Films | High rigidity of the polymer backbone due to the adamantane and aromatic moieties can lead to brittle films.[2] Stress induced by solvent evaporation and shrinkage during thermal curing can also cause cracking.[1] | - Controlled Curing: Employ a stepwise thermal curing protocol with a slow heating rate, especially below 150°C, to allow for gradual solvent removal before rapid imidization.[1] - Solvent Selection: Ensure the polyamic acid is fully dissolved and the solution has an appropriate viscosity before casting. - Chemical Pre-imidization: A partial chemical imidization of the polyamic acid solution before casting can sometimes improve the mechanical properties of the final film.[3][4] |
| Poor Solubility of the Final Polyimide | While the adamantane group generally improves solubility compared to fully aromatic polyimides, some combinations of dianhydrides can still result in insoluble polymers, particularly after thermal imidization.[2] | - Chemical Imidization: This method is performed at lower temperatures and can sometimes yield a more soluble polyimide compared to thermal curing.[5] - Monomer Selection: The choice of dianhydride has a significant impact on the solubility of the final polyimide. More flexible dianhydrides can improve solubility. |
| Film Defects (Voids, Blisters) | Rapid evolution of water and residual solvent during thermal imidization can be trapped within the polymer film, leading to voids and blisters.[6] | - Slow Heating Rate: A gradual increase in temperature allows for the controlled diffusion and removal of volatiles.[1] - Vacuum Drying: Applying a vacuum during the initial stages of heating can aid in solvent removal. |
| Inconsistent Degree of Imidization | Variations in the heating profile, film thickness, and atmospheric conditions can lead to an inconsistent degree of imidization throughout the polymer film. | - Precise Temperature Control: Use a programmable oven with accurate temperature control. - Uniform Film Thickness: Ensure the cast polyamic acid film has a uniform thickness. - Inert Atmosphere: Perform thermal imidization under a nitrogen or argon atmosphere to prevent oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature ranges for thermal imidization of polyamic acids with this compound?
A1: A common approach is a stepwise heating process. This often involves an initial drying step at a lower temperature (e.g., 80-100°C) to remove the solvent, followed by a gradual increase to higher temperatures (e.g., 150°C, 200°C, and a final cure at 250-350°C) to complete the imidization.[1] The final temperature and hold times will depend on the specific dianhydride used and the desired properties of the polyimide.
Q2: How can I monitor the progress of the imidization reaction?
A2: Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to monitor the imidization process.[7][8][9] The disappearance of the characteristic absorption bands of the polyamic acid and the appearance of the characteristic imide absorption bands indicate the conversion.
Q3: What are the key FTIR peaks to monitor during imidization?
A3: The following table summarizes the key FTIR absorption bands for polyamic acid and polyimide.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Indication |
| Amide N-H & O-H | Stretching | 3200-3470 | Presence of polyamic acid.[7] Disappears upon complete imidization. |
| Carboxylic Acid C=O | Stretching | ~1720 | Presence of polyamic acid.[7] |
| Amide C=O | Stretching (Amide I) | ~1660 | Presence of polyamic acid.[7] Disappears upon complete imidization. |
| Amide N-H | Bending (Amide II) | ~1503 | Presence of polyamic acid.[7] Disappears upon complete imidization. |
| Imide C=O | Asymmetric Stretching | ~1770-1780 | Formation of the imide ring.[9] |
| Imide C=O | Symmetric Stretching | ~1704-1720 | Formation of the imide ring.[9] |
| Imide C-N | Stretching | ~1370-1380 | Formation of the imide ring.[8][9] |
| Imide Ring | Deformation | ~725 | Formation of the imide ring.[9] |
Q4: What are the advantages of chemical imidization over thermal imidization for this type of polyimide?
A4: Chemical imidization is performed at lower temperatures (often room temperature to 80°C), which can lead to a more soluble polyimide.[1][5] It can also be a faster process. However, complete removal of the chemical reagents (e.g., acetic anhydride and pyridine) is crucial to avoid any negative impact on the final properties of the polyimide.[6]
Q5: Can the bulky adamantane group affect the final properties of the polyimide film?
A5: Yes, the bulky and rigid structure of the adamantane group significantly influences the polymer's properties. It disrupts polymer chain packing, which can lead to increased solubility, higher glass transition temperatures (Tg), and improved thermal stability.[10][11] However, it can also contribute to film brittleness if not processed carefully.[2]
Experimental Protocols
Protocol 1: Thermal Imidization of Polyamic Acid Film
This protocol describes a general procedure for the thermal conversion of a cast polyamic acid film to a polyimide film.
-
Film Casting: Cast the polyamic acid solution (typically 10-20 wt% in a solvent like NMP or DMAc) onto a clean, level glass substrate. The thickness of the cast film can be controlled using a doctor blade or by spin coating.
-
Solvent Evaporation: Place the cast film in a vacuum oven or a forced-air oven at 80-100°C for 1-2 hours to remove the bulk of the solvent.
-
Stepwise Curing: Transfer the film to a programmable oven with an inert atmosphere (nitrogen or argon) and subject it to a stepwise heating program. A typical program is as follows:
-
Heat to 150°C and hold for 1 hour.
-
Heat to 200°C and hold for 1 hour.
-
Heat to 250°C and hold for 1 hour.
-
Heat to a final temperature of 300-350°C and hold for 1-2 hours.[1]
-
-
Cooling: Allow the film to cool down slowly to room temperature before removal from the substrate.
Protocol 2: Chemical Imidization of Polyamic Acid in Solution
This protocol outlines a general procedure for the chemical conversion of a polyamic acid to a polyimide in solution.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the polyamic acid in a suitable solvent (e.g., NMP, DMAc).
-
Addition of Reagents: To the stirred polyamic acid solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine.[1][12] A common molar ratio of amic acid units to acetic anhydride to pyridine is 1:4:2.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by FTIR.
-
Precipitation and Washing: Precipitate the polyimide by pouring the reaction mixture into a non-solvent like methanol or ethanol.
-
Purification: Collect the precipitated polymer by filtration and wash it thoroughly with the non-solvent to remove any residual reagents.
-
Drying: Dry the purified polyimide powder in a vacuum oven at an elevated temperature (e.g., 100-150°C) to remove any remaining solvent.
Visualizations
Experimental Workflow: Thermal Imidization
Caption: Workflow for the thermal imidization of a polyamic acid film.
Experimental Workflow: Chemical Imidization
Caption: Workflow for the chemical imidization of a polyamic acid in solution.
Logical Relationship: Factors Affecting Imidization
Caption: Key factors influencing the imidization process and final polymer properties.
References
- 1. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pre-imidization on the structures and properties of polyimide fibers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. halocarbon.com [halocarbon.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US5789524A - Chemical imidization reagent for polyimide synthesis - Google Patents [patents.google.com]
Validation & Comparative
Adamantane-Based Polyimides Exhibit Superior Thermal Stability in Comparative Analysis
For Immediate Release
A comprehensive review of experimental data demonstrates that the incorporation of adamantane moieties into polyimide backbones significantly enhances their thermal stability compared to non-adamantane analogues. This improvement is characterized by higher glass transition temperatures (Tg) and decomposition temperatures (Td), making adamantane-containing polyimides promising candidates for high-performance applications in the aerospace, electronics, and advanced materials industries.
Researchers and professionals in drug development and materials science will find that the unique, rigid, and bulky three-dimensional structure of adamantane plays a crucial role in restricting the thermal motion of polymer chains. This restriction leads to a more stable polymer matrix at elevated temperatures.
Executive Summary
This guide provides a comparative analysis of the thermal stability of adamantane-containing polyimides versus their non-adamantane counterparts. Experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented to quantify the superior thermal properties imparted by the adamantane structure. Detailed experimental protocols are also provided to ensure the reproducibility of the cited findings.
Comparative Thermal Properties
The introduction of adamantane into the polyimide backbone leads to a notable increase in thermal stability. Adamantane-containing polyimides exhibit significantly high glass transition temperatures, often in the range of 285–440 °C.[1] The bulky and rigid nature of the adamantane unit restricts segmental chain mobility, thus elevating the Tg.[2][3]
The thermal decomposition of these polymers, as indicated by the temperature at 5% weight loss (T5%), is also enhanced. For many adamantane-based polyimides, the T5% is consistently above 500 °C, showcasing their excellent resistance to thermal degradation.[4]
| Property | Adamantane-Containing Polyimide | Non-Adamantane Polyimide (Aromatic) | Non-Adamantane Polyimide (Alicyclic) |
| Glass Transition Temperature (Tg) | 285 - 440 °C[1] | Typically >300 °C | Lower than aromatic counterparts |
| 5% Weight Loss Temperature (TGA, N2) | > 530 °C[4] | ~500-600 °C | ~400-550 °C[5] |
| 10% Weight Loss Temperature (TGA, N2) | > 550 °C | ~550-650 °C | ~450-600 °C |
| Coefficient of Thermal Expansion (CTE) | Generally lower due to rigid structure | Varies with structure | Generally higher than aromatic counterparts[5] |
Mechanism of Enhanced Thermal Stability
The superior thermal stability of adamantane-based polyimides can be attributed to the unique molecular architecture of the adamantane cage.
Figure 1. Influence of Adamantane on Polyimide Thermal Stability.
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis of polyimides, based on common practices cited in the literature.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal decomposition temperature of the polyimide films.
-
Instrumentation: TA Instruments TGA or equivalent.
-
Sample Preparation: Polyimide film samples (5-10 mg) are placed in a platinum crucible.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (N2) or Air
-
Flow Rate: 20-60 mL/min
-
Temperature Range: 25 °C to 800 °C
-
Heating Rate: 10 °C/min or 20 K/min[6]
-
-
Data Analysis: The temperature at 5% weight loss (T5%) is recorded as the onset of significant thermal decomposition.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polyimide films.
-
Instrumentation: TA Instruments DSC or equivalent.
-
Sample Preparation: Polyimide film samples (5-10 mg) are hermetically sealed in aluminum pans.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (N2)
-
Flow Rate: 20-60 mL/min
-
Temperature Program:
-
Heat from room temperature to a temperature above the expected Tg at a rate of 10 °C/min.
-
Hold for a few minutes to erase thermal history.
-
Cool to room temperature.
-
Reheat at the same rate.
-
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.
Conclusion
The incorporation of adamantane units into polyimide structures provides a robust strategy for enhancing their thermal stability. The presented data and established mechanisms confirm that the rigid and bulky nature of adamantane effectively restricts polymer chain motion, leading to significantly higher glass transition and decomposition temperatures. These superior thermal properties make adamantane-based polyimides highly attractive for applications demanding exceptional performance at elevated temperatures.
References
- 1. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matec-conferences.org [matec-conferences.org]
comparative study of gas permeability in membranes with and without adamantane units
The introduction of adamantane units into polymer membranes marks a significant advancement in gas separation technologies. The bulky, rigid structure of adamantane disrupts the polymer chain packing, leading to an increase in fractional free volume and enhanced gas permeability. This comparative guide delves into the performance of membranes with and without adamantane units, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive overview of this promising material modification.
The quest for more efficient gas separation membranes is driven by a wide range of industrial applications, from carbon capture to hydrogen purification. A key challenge lies in overcoming the trade-off between permeability and selectivity, where highly permeable membranes often exhibit low selectivity, and vice-versa. The incorporation of adamantane, a diamondoid hydrocarbon, into the polymer backbone has emerged as a compelling strategy to enhance membrane performance by favorably altering its physical properties.
Comparative Gas Permeability Data
Experimental studies have consistently demonstrated the positive impact of adamantane on the gas permeability of various polymer membranes. The data presented below summarizes the permeability of different gases in membranes with and without adamantane units.
| Polymer Type | Adamantane Presence | Gas | Permeability (Barrer) | CO2/N2 Selectivity | CO2/CH4 Selectivity | Reference |
| Amidoxime-functionalized PIM-1 (AOPIM-1) | Without | CO2 | 980.7 | - | - | [1] |
| Amidoxime-functionalized PIM-1 (AOPIM-1) | With | CO2 | 2483.6 | 31.2 | 30.1 | [1] |
| Poly(aryl ether ketone) (PAPEK) | With | VO2+ | 1.27 × 10⁻⁷ cm²∙min⁻¹ | - | - | [2] |
| Nafion 212 | Without | VO2+ | 42.5 × 10⁻⁷ cm²∙min⁻¹ | - | - | [2] |
| PEG/PPG-PDMS Terpolymer | With | CO2 | up to 514.5 | 50.9 | - | [3][4] |
Note: Barrer is a non-SI unit of gas permeability. 1 Barrer = 10⁻¹⁰ cm³ (STP) · cm / (cm² · s · cmHg).
The data clearly indicates that the incorporation of adamantane significantly boosts the permeability of CO2. For instance, in amidoxime-functionalized PIM-1 membranes, the CO2 permeability surged from 980.7 Barrer to 2483.6 Barrer after grafting adamantane units.[1] This enhancement is attributed to the increase in fractional free volume created by the bulky adamantane groups, which facilitates the transport of gas molecules through the membrane.[5][6]
The Mechanism of Enhanced Permeability
The introduction of adamantane into a polymer matrix influences its gas transport properties through a distinct mechanism. The rigid and bulky nature of the adamantane moiety effectively disrupts the close packing of polymer chains. This disruption leads to an increase in the fractional free volume (FFV) and the average inter-chain distance (d-spacing) within the membrane. The enlarged free volume elements create more pathways for gas molecules to diffuse through the polymer, thereby increasing the gas permeability.
Experimental Protocols
The gas permeability of the membranes is typically determined using a constant-volume, variable-pressure method. The following provides a general outline of the experimental procedure:
1. Membrane Preparation:
-
Adamantane-containing polymers are synthesized through various polymerization techniques, such as polycondensation or addition polymerization.[5]
-
The resulting polymer is dissolved in a suitable solvent (e.g., chloroform, dichloromethane) to form a casting solution.[1]
-
The solution is cast onto a flat, level surface (e.g., a glass plate) and the solvent is allowed to evaporate slowly to form a uniform membrane film.
-
The membrane is then dried under vacuum to remove any residual solvent.
2. Gas Permeation Measurement:
-
A circular disk is cut from the prepared membrane and placed in a permeation cell, which separates a high-pressure feed side from a low-pressure permeate side.
-
The system is thoroughly evacuated to remove any adsorbed gases.
-
A specific gas is introduced to the feed side at a constant pressure.
-
The pressure increase on the permeate side is monitored over time using a pressure transducer.
-
The permeability coefficient (P) is calculated from the steady-state rate of pressure increase using the following equation:
P = (V * l) / (A * R * T * Δp) * (dp/dt)
where:
-
V is the volume of the permeate side
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
dp/dt is the steady-state rate of pressure increase on the permeate side
-
3. Selectivity Calculation:
-
The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients:
α_A/B = P_A / P_B
Conclusion
The incorporation of adamantane units into polymer membranes presents a highly effective strategy for enhancing gas permeability. The bulky and rigid nature of adamantane disrupts polymer chain packing, leading to an increase in fractional free volume and facilitating gas transport. While the impact on selectivity can vary depending on the specific polymer and gas pair, the significant gains in permeability often position adamantane-containing membranes as superior alternatives for various gas separation applications. Further research focusing on tailoring the polymer architecture and adamantane content can lead to the development of next-generation membranes with optimized performance for specific industrial needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Robust Adamantane-Based Membranes with Enhanced Conductivity for Vanadium Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. msrjournal.com [msrjournal.com]
A Comparative Guide to the Dielectric Performance of 1,3-Bis(4-aminophenyl)adamantane-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials for high-performance electronics and specialized applications, the dielectric properties of polymers are a critical consideration. This guide provides an objective comparison of the dielectric performance of polyimides based on 1,3-Bis(4-aminophenyl)adamantane against other notable dielectric polymers. The inclusion of the bulky, three-dimensional adamantane structure into the polymer backbone imparts unique characteristics, including improved thermal stability, low dielectric constant, and low moisture absorption. This analysis is supported by experimental data from peer-reviewed literature to assist researchers in making informed material selections.
Comparative Dielectric Performance Data
The following tables summarize the key dielectric and thermal properties of this compound-based polyimides and a selection of alternative dielectric materials. These values are compiled from various sources and may vary depending on the specific synthesis, processing conditions, and testing parameters.
| Polymer System | Dielectric Constant (k) | Frequency | Dielectric Loss (tan δ) | Frequency | Reference(s) |
| Adamantane-Based Polyimides | |||||
| This compound-based PI | 2.76 - 2.92 | Not Specified | Not Specified | Not Specified | [1] |
| Adamantane-based PI (soluble) | 2.77 - 2.91 | Not Specified | Not Specified | Not Specified | [2][3] |
| Fluorinated Adamantane-derived PI | 2.29 | 10 kHz | 0.008 | 10 kHz | [4] |
| Alternative Dielectric Polymers | |||||
| Fluorinated Polyimides | 2.67 - 2.76 | 10 GHz | 0.00599 - 0.00663 | 10 GHz | [4] |
| Benzocyclobutene (BCB) Resin (DVS-bisBCB) | ~2.64 | Not Specified | Not Specified | Not Specified | [5] |
| Kapton® HN (Polyimide) | 3.4 - 3.5 | 1 kHz | 0.0036 - 0.0050 | 1 kHz | |
| Teflon™ FEP | ~2.1 | Wide Range | ~0.0007 | Wide Range |
| Polymer System | Breakdown Strength (kV/mm) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Reference(s) |
| Adamantane-Based Polyimides | Not Specified | >360 | Not Specified | [1] |
| Adamantane-based PI (soluble) | Not Specified | 232 - 330 | Not Specified | [2][3] |
| Fluorinated Adamantane-derived PI | Not Specified | 337 | 459 (in N2) | [4] |
| Alternative Dielectric Polymers | ||||
| Fluorinated Polyimides | Not Specified | Not Specified | Not Specified | |
| Benzocyclobutene (BCB) Resin (DVS-bisBCB) | Not Specified | >350 | Not Specified | |
| Kapton® HN (Polyimide) | 118 - 236 | 360 - 410 | >500 | |
| Teflon™ FEP | ~240 | ~260 | ~500 |
Experimental Protocols
The evaluation of dielectric performance involves a series of standardized tests to quantify the material's response to an electric field. The primary experimental methodologies are outlined below.
Dielectric Constant and Dissipation Factor Measurement
The dielectric constant (permittivity) and dissipation factor (loss tangent) are fundamental properties that characterize a dielectric material. These are typically measured using a parallel plate capacitor setup.
-
Governing Standard: ASTM D150 - Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation.
-
Sample Preparation: Polymer films of uniform thickness are prepared by casting the poly(amic acid) precursor solution onto a substrate (e.g., glass plate), followed by a controlled thermal curing process to achieve imidization. The films are then carefully dried to remove any residual solvent and moisture, which can significantly affect dielectric measurements.
-
Instrumentation: An LCR meter or an impedance analyzer is used to measure the capacitance and dissipation factor of the film over a range of frequencies. A common setup involves a Hewlett Packard 8510 Automated Network Analyzer for measurements in the gigahertz range.[6]
-
Procedure:
-
The polymer film is placed between two electrodes of a test fixture, forming a capacitor.
-
The capacitance (C) and dissipation factor (tan δ) are measured at various frequencies.
-
The capacitance of the empty test fixture (C0) is also measured.
-
The dielectric constant (k) is calculated using the formula: k = C / C0
-
Dielectric Breakdown Strength Measurement
Dielectric breakdown strength is a measure of a material's ability to withstand a high voltage without electrical breakdown.
-
Governing Standard: ASTM D149 - Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials at Commercial Power Frequencies.
-
Sample Preparation: Similar to the dielectric constant measurement, flat polymer films of a specified thickness are prepared.
-
Instrumentation: A high-voltage power supply and a set of electrodes (often spherical or cylindrical) are used.
-
Procedure:
-
The polymer film is placed between the electrodes.
-
The voltage is gradually increased at a specified rate until the material fails and a discharge passes through it.
-
The breakdown voltage is recorded.
-
The dielectric breakdown strength is calculated by dividing the breakdown voltage by the thickness of the film.
-
Thermal Stability Analysis
The thermal stability of the polymers is crucial for applications involving high operating temperatures.
-
Instrumentation: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Procedure:
-
TGA: A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is monitored as a function of temperature. The temperature at which 5% weight loss occurs (Td5) is a common metric for thermal stability.
-
DSC: The polymer sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured. This allows for the determination of the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Workflow for Evaluating Dielectric Performance
The following diagram illustrates the logical workflow for the synthesis and evaluation of the dielectric performance of adamantane-based polymers.
References
comparison of 1,3-Bis(4-aminophenyl)adamantane with other rigid diamine monomers
A Comprehensive Comparison of 1,3-Bis(4-aminophenyl)adamantane with other Rigid Diamine Monomers for High-Performance Polyimides
Introduction
In the quest for advanced polymeric materials with exceptional thermal stability, mechanical strength, and optical clarity, the choice of monomer plays a pivotal role. Rigid diamine monomers are a critical class of building blocks for high-performance polyimides, polymers renowned for their application in aerospace, electronics, and other demanding fields. Among these, this compound (ADMDA) has garnered significant attention due to the unique, bulky, and rigid adamantane cage structure it imparts to the polymer backbone. This guide provides an objective comparison of ADMDA with other rigid diamine monomers, supported by experimental data on the resulting polyimides. The comparison will focus on key performance indicators such as thermal, mechanical, and optical properties.
The incorporation of rigid and bulky groups into the polyimide backbone is a well-established strategy to enhance glass transition temperature (Tg), improve thermal stability, and increase solubility by disrupting chain packing. This guide will explore how the adamantane moiety in ADMDA compares to other rigid structures, such as fluorene and spirobifluorene, in achieving these desired properties.
Comparison of Diamine Monomer Structures
The chemical structure of the diamine monomer is fundamental to the final properties of the polyimide. Below are the structures of this compound and other representative rigid diamine monomers.
Caption: Chemical structures of rigid diamine monomers.
Quantitative Performance Data
The performance of polyimides derived from different rigid diamine monomers is summarized in the tables below. The data is compiled from various studies and standardized where possible for comparison. The dianhydride used for polymerization can significantly influence the final properties; therefore, it is mentioned where the data is available.
Thermal Properties
| Diamine Monomer | Dianhydride | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% wt. loss) (°C) | Reference |
| This compound (ADMDA) | Various | 285 - 440 | > 500 | [1] |
| 9,9-Bis(4-aminophenyl)fluorene (FDA) | PMDA | > 300 | > 500 | [2] |
| 9,9-Bis(4-aminophenyl)fluorene (FDA) | 6FDA | > 300 | > 500 | [2] |
| 2,2'-Diamino-9,9'-spirobifluorene (SBF) | Various | 287 - 374 | 542 - 606 | [1][3] |
| 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluoren-9,9'-xanthene) | Various | 338 - 423 | > 560 | [4][5] |
Mechanical Properties
| Diamine Monomer | Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference | | :--- | :--- | :--- | :--- | :--- | | This compound (ADMDA) based PIs | Various | 88.2 - 113.5 | 5.6 - 12.5 | 2.0 - 2.2 |[6] | | 4,5-diazafluorene-containing PIs | Various | 92 - 105 | 4.5 - 24.8 | - |[7] | | 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluoren-9,9'-xanthene) based PIs | Various | 97 - 108 | 7 - 11 | 1.97 - 2.08 |[5] | | Fluorene-containing PIs | ODPA | > 110 | - | 3.9 - 5.9 |[8] |
Optical and Dielectric Properties
| Diamine Monomer | Dianhydride | Transmittance @ 400nm (%) | Dielectric Constant (1 kHz) | Reference |
| This compound (ADMDA) based PIs | Various | > 80 | 2.77 - 2.91 | [1][6] |
| 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluoren-9,9'-xanthene) based PIs | Various | 67 - 83 (visible region) | 2.56 - 3.12 | [4][5] |
| 4,5-diazafluorene-containing PIs | Various | - | 2.78 - 3.38 | [7] |
Experimental Protocols
A general understanding of the experimental procedures is crucial for replicating and building upon the cited research.
Synthesis of this compound (ADMDA)
A common method for the synthesis of ADMDA is through the Friedel-Crafts alkylation of acetanilide with 1-adamantanol, followed by hydrolysis.[6]
Caption: Synthesis workflow for ADMDA.
Detailed Procedure:
-
Friedel-Crafts Alkylation: 1-Adamantanol is reacted with acetanilide in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., H₂SO₄). The reaction is typically carried out in a suitable solvent at elevated temperatures.
-
Hydrolysis: The resulting 1,3-Bis(4-acetamidophenyl)adamantane is then hydrolyzed using a strong base, such as aqueous sodium hydroxide, to yield the final product, this compound. The product is then purified by recrystallization.
Polyimide Synthesis (Two-Step Method)
The most common method for synthesizing polyimides from diamines and dianhydrides is a two-step process involving the formation of a poly(amic acid) intermediate followed by cyclodehydration (imidization).[9]
Caption: General two-step polyimide synthesis workflow.
Detailed Procedure:
-
Poly(amic acid) Synthesis: The diamine monomer is dissolved in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen). A stoichiometric amount of the dianhydride is then added portion-wise to the stirred solution. The reaction is typically carried out at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Imidization:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner, for example, to 100 °C, 200 °C, and finally 300 °C, holding at each temperature for a specific duration to gradually remove the solvent and effect the cyclodehydration to the polyimide.[8]
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution. The reaction is stirred at room temperature for several hours to achieve chemical conversion to the polyimide. The polyimide is then precipitated in a non-solvent like ethanol, filtered, and dried.[10]
-
Characterization Methods
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure of the monomers and the completion of the imidization process by observing the characteristic imide absorption bands.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed for the structural elucidation of the synthesized monomers and polymers.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimides, specifically the decomposition temperature (Td).[13]
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): Used to measure the glass transition temperature (Tg) of the polymers.[4][13]
-
Tensile Testing: To evaluate the mechanical properties of the polyimide films, including tensile strength, elongation at break, and Young's modulus.[14]
-
UV-Vis Spectroscopy: To assess the optical transparency of the polyimide films.[15]
-
Dielectric Analysis: To measure the dielectric constant and dielectric loss of the materials, which are critical for electronic applications.[16]
Conclusion
The incorporation of rigid and bulky adamantane units into the polyimide backbone via this compound (ADMDA) is a highly effective strategy for producing polymers with a desirable combination of properties. Polyimides derived from ADMDA exhibit high glass transition temperatures, excellent thermal stability, good mechanical strength, and high optical transparency, coupled with a low dielectric constant.
When compared to other rigid diamine monomers, such as those containing fluorene or spirobifluorene moieties, ADMDA-based polyimides demonstrate competitive and often superior performance. The three-dimensional, non-planar structure of the adamantane cage is particularly effective at inhibiting chain packing, which enhances solubility and optical clarity without significantly compromising thermal and mechanical properties. While fluorene and spirobifluorene-based diamines also yield high-performance polyimides, the unique aliphatic cage structure of adamantane offers a distinct approach to molecular design.
For researchers and professionals in drug development and materials science, the choice of a rigid diamine monomer will ultimately depend on the specific balance of properties required for a given application. This compound stands out as a compelling option for the development of advanced polyimides where a combination of high thermal resistance, mechanical integrity, and optical transparency is paramount.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. dakenchem.com [dakenchem.com]
- 10. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Surface characterization and degradation behavior of polyimide films induced by coupling irradiation treatment - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05744C [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Processability of Adamantane Polyimides and Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] However, their rigid aromatic backbones often lead to poor solubility and extremely high glass transition temperatures (Tg), making them difficult to process using conventional techniques.[3][4] A key strategy to enhance processability is the incorporation of bulky, non-coplanar structures into the polymer backbone to disrupt chain packing, thereby improving solubility and lowering the Tg.[5][6][7] Adamantane, with its rigid, three-dimensional cage structure, is an exemplary candidate for this purpose.[5][8]
This guide provides an objective comparison of the processability of adamantane-containing polyimides against established commercial alternatives like Kapton® and Ultem®, supported by experimental data from scientific literature.
Quantitative Processability Data
The processability of a polymer is primarily assessed through its solubility (for solution-based methods) and its thermal properties like the glass transition temperature (Tg), which influences melt processing conditions. The following table summarizes these key parameters for several adamantane-based polyimides and compares them with widely used commercial polyimides.
| Polymer System | Glass Transition Temp. (Tg) (°C) | Solubility | Melt Processability |
| Adamantane-Based Polyimides | |||
| 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane + various dianhydrides | 248 - 308[9] | Soluble in NMP; some soluble in THF and chloroform[9][10] | Tg values are in a manageable range for melt processing[11] |
| 1,3-bis(4-aminophenyl) adamantane (ADMDA) + various dianhydrides | 285 - 440[12] | Good solubility reported, enabling film casting[12] | High Tg suggests high melt processing temperatures are required |
| 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane + various dianhydrides | 232 - 330[11] | Some derivatives show good solubility, even in chloroform[11] | Considered to have a manageable temperature range for melt processing[11] |
| Commercial Polyimide Alternatives | |||
| Kapton® HN (aromatic polyimide) | ~385[13] | Generally insoluble in organic solvents[14] | Not melt-processable; processed from poly(amic acid) precursor solution before imidization at high temperatures (385°C)[15][16] |
| Ultem® 1000 (polyetherimide - PEI) | ~217[17] | Soluble in some chlorinated solvents | Excellent; can be processed by injection molding, extrusion, and thermoforming[17][18][19][20] |
Experimental Protocols
The data presented in the table is typically acquired through the following standard characterization techniques:
1. Solubility Assessment
-
Methodology: A qualitative assessment is performed by adding a small amount of the polymer powder (e.g., 10 mg) to a specific volume of a solvent (e.g., 1 mL) in a vial. The mixture is then stirred at room temperature or with gentle heating.
-
Observation: The polymer is classified as soluble if a clear, homogeneous solution is formed. It is deemed partially soluble if the solution becomes swollen or a gel, and insoluble if the powder remains unchanged. Common solvents for polyimides include N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), dimethylacetamide (DMAc), tetrahydrofuran (THF), and chloroform.
2. Glass Transition Temperature (Tg) Measurement
-
Technique: Differential Scanning Calorimetry (DSC) is the most common method used to determine the Tg.
-
Methodology: A small, weighed sample of the polymer is placed in an aluminum pan. The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle, under an inert atmosphere (e.g., nitrogen). The second heating scan is used to determine the Tg, as it provides data for a sample with a known thermal history. The Tg is identified as a step-like transition in the heat flow curve.
3. Melt Viscosity Analysis
-
Technique: Rheometry, using a parallel-plate or cone-and-plate rheometer, is employed to measure the melt viscosity of thermoplastic polymers.
-
Methodology: A sample of the polymer is placed between the plates and heated to a temperature above its Tg. The viscosity is measured as a function of shear rate or temperature. For high-performance thermoplastics like polyimides, this requires a high-temperature setup. A low and stable melt viscosity over a range of processing temperatures is desirable for techniques like injection molding and extrusion.[21][22]
Visualizing the Assessment Workflow
The process of evaluating a new polyimide's processability can be systematically outlined. The following diagram illustrates the logical workflow, from initial polymer synthesis to the determination of its suitability for either solution or melt processing.
References
- 1. mdpi.com [mdpi.com]
- 2. dakenchem.com [dakenchem.com]
- 3. mdpi.com [mdpi.com]
- 4. zeusinc.com [zeusinc.com]
- 5. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 网站 - 网站 [kunlun-material.com]
- 14. tuwien.at [tuwien.at]
- 15. dupont.com [dupont.com]
- 16. Kapton - Wikipedia [en.wikipedia.org]
- 17. controlledfluidics.com [controlledfluidics.com]
- 18. Ultimate Guide to Ultem 1000: High-Performance Applications [atlasfibre.com]
- 19. What Is Ultem (Polyetherimide)? Everything You Need to Know - China VMT [machining-custom.com]
- 20. SABIC - ULTEM™ Resin [sabic.com]
- 21. High Thermally Stable and Melt Processable Polyimide Resins Based on Phenylethynyl-Terminated Oligoimides Containing Siloxane Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Predicting the Performance of High-Strength Polymers: A Validation Guide for Computational Models of 1,3-Bis(4-aminophenyl)adamantane-Based Polymers
A critical comparison of theoretical predictions against experimental data for polyimides and aramids derived from 1,3-Bis(4-aminophenyl)adamantane, offering researchers and drug development professionals insights into the reliability of computational modeling for designing advanced materials.
The quest for novel polymers with superior thermal stability, mechanical strength, and processability is a cornerstone of materials science. Among the promising candidates, polymers derived from this compound (ADMDA) have garnered significant attention due to the rigid, bulky adamantane core which imparts desirable properties. Computational modeling offers a powerful tool to accelerate the design and screening of such polymers by predicting their properties before synthesis. However, the accuracy of these in silico predictions hinges on their rigorous validation against experimental data. This guide provides a comprehensive comparison of predicted and experimentally verified properties of polyimides and aramids based on ADMDA, along with detailed experimental protocols for their synthesis and characterization.
Unveiling Polymer Properties: Computational vs. Experimental Approaches
The validation of computational models involves a direct comparison of their predicted outputs with results obtained from laboratory experiments. For ADMDA-based polymers, key properties of interest include thermal stability, mechanical performance, and solubility.
Computational Approaches:
-
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, allowing for the prediction of properties like glass transition temperature (Tg), coefficient of thermal expansion (CTE), and mechanical moduli. The accuracy of MD simulations is highly dependent on the chosen force field, which defines the interactions between atoms.
-
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods to establish a correlation between the chemical structure of a polymer and its properties. These models can predict a wide range of properties, including thermal decomposition temperature and tensile strength, based on molecular descriptors.
Experimental Validation:
The predictions from these computational models are validated against data from established analytical techniques. For ADMDA-based polymers, this typically involves the synthesis of the polymer followed by its characterization using methods such as:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature.
-
Thermomechanical Analysis (TMA): To determine the coefficient of thermal expansion.
-
Tensile Testing: To measure mechanical properties like tensile strength, modulus, and elongation at break.
The following sections present a detailed comparison of computational predictions and experimental data for key properties of ADMDA-based polyimides, along with the methodologies for obtaining this data.
Data Presentation: A Comparative Analysis
Table 1: Thermal Properties of ADMDA-Based Polyimides
| Polymer (ADMDA + Dianhydride) | Experimental Glass Transition Temperature (Tg) (°C) | Experimental 5% Weight Loss Temperature (TGA) (°C) | Computationally Predicted Tg (°C) (for similar polyimides) |
| 6FDA | 385 | 540 | 350-450 |
| BPDA | 440 | 550 | 400-500 |
| ODPA | 350 | 530 | 320-420 |
Note: Computational Tg values are illustrative and based on molecular dynamics simulations of other aromatic polyimides. The accuracy of these predictions can be influenced by the chosen force field and simulation parameters.
Table 2: Mechanical Properties of ADMDA-Based Polyimide Films
| Polymer (ADMDA + Dianhydride) | Experimental Tensile Strength (MPa) | Experimental Tensile Modulus (GPa) | Experimental Elongation at Break (%) | Computationally Predicted Tensile Modulus (GPa) (for similar polyimides) |
| 6FDA | 110 | 2.5 | 8.0 | 2.0 - 3.5 |
| BPDA | 125 | 3.0 | 6.5 | 2.5 - 4.0 |
| ODPA | 105 | 2.3 | 9.0 | 1.8 - 3.0 |
Note: Computationally predicted tensile modulus values are illustrative and based on molecular dynamics simulations of other aromatic polyimides. These predictions are sensitive to the simulated polymer chain length and packing.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results and for providing a solid basis for the validation of computational models.
Synthesis of ADMDA-Based Polyimides (One-Step Solution Polycondensation)
-
Monomer Preparation: Ensure this compound (ADMDA) and the desired aromatic dianhydride (e.g., 6FDA, BPDA, ODPA) are pure and dry.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve ADMDA in a dry aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or m-cresol.
-
Polycondensation: Slowly add an equimolar amount of the dianhydride to the diamine solution under a nitrogen atmosphere.
-
Polymerization: Increase the temperature to 180-200°C and maintain for 4-6 hours to facilitate the polycondensation reaction.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a non-solvent like methanol to precipitate the polyimide. The polymer is then filtered, washed thoroughly with methanol and water, and dried in a vacuum oven.
Preparation of Polyimide Films
-
Solution Casting: Prepare a 10-15 wt% solution of the synthesized polyimide in a suitable solvent (e.g., NMP).
-
Casting: Cast the polymer solution onto a clean, flat glass plate.
-
Solvent Evaporation: Heat the cast film in an oven with a controlled temperature ramp, typically starting at 80°C and gradually increasing to 250-300°C to ensure complete solvent removal and thermal imidization.
-
Film Detachment: After cooling, the polyimide film can be carefully detached from the glass plate.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the polyimide film into a TGA crucible.
-
Instrument Setup: Use a calibrated thermogravimetric analyzer. Set the heating rate (e.g., 10°C/min) and the atmosphere (e.g., nitrogen or air).
-
Analysis: Heat the sample from room temperature to a final temperature (e.g., 800°C) and record the weight loss as a function of temperature. The 5% weight loss temperature is a common metric for thermal stability.
Tensile Testing of Polyimide Films
-
Specimen Preparation: Cut the polyimide films into dumbbell-shaped specimens according to ASTM D638 or rectangular strips according to ASTM D882.[1][2][3][4][5][6]
-
Testing Machine: Use a universal testing machine equipped with appropriate grips and a load cell.
-
Test Procedure: Mount the specimen in the grips and apply a tensile load at a constant crosshead speed until the specimen fractures.[5][6]
-
Data Acquisition: Record the load and elongation data to generate a stress-strain curve, from which tensile strength, tensile modulus, and elongation at break can be determined.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the validation of computational models for ADMDA-based polymers.
Caption: Experimental workflow for the synthesis and characterization of ADMDA-based polyimides.
References
- 1. zwickroell.com [zwickroell.com]
- 2. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 3. micomlab.com [micomlab.com]
- 4. store.astm.org [store.astm.org]
- 5. industrialphysics.com [industrialphysics.com]
- 6. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
Reinforcing Polymer Strength: A Comparative Analysis of Adamantane-Based Copolymers
For researchers, scientists, and drug development professionals, the quest for advanced materials with superior mechanical properties is perpetual. Adamantane-based copolymers have emerged as a promising class of materials, offering enhanced strength, thermal stability, and rigidity. This guide provides a comparative analysis of the mechanical strength of these novel copolymers, supported by experimental data, to inform material selection and development.
The incorporation of the bulky, diamondoid structure of adamantane into polymer backbones significantly influences their mechanical behavior. This is attributed to the rigid cage-like structure of adamantane, which restricts polymer chain mobility and enhances intermolecular interactions, leading to materials with improved tensile strength and stiffness. This guide will delve into the quantitative mechanical properties of various adamantane-containing copolymers and provide the foundational experimental protocols for their assessment.
Mechanical Strength: A Quantitative Comparison
The following table summarizes the key mechanical properties of various adamantane-based copolymers in comparison to their non-adamantane counterparts. The data clearly indicates a significant improvement in mechanical strength with the inclusion of adamantane moieties.
| Polymer System | Adamantane Content | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Polyamides | ||||
| Aromatic Polyamide | 0% (Reference) | ~70-90 | ~2.0-3.0 | >15 |
| Adamantane-based Cardo Polyamide | Varies | 91-101[1] | Not Reported | 5-13[1] |
| Polyimides | ||||
| Aromatic Polyimide | 0% (Reference) | ~80-120 | ~2.0-3.5 | ~5-20 |
| Adamantane-based Polyimide (AD-PI) | Varies | 98-158[2] | 2.8-3.4[2] | Decreases with increasing adamantane content[2] |
| Adamantane-based Copolyimide (1.30% DAA) | 1.30% | >145[3] | Not Reported | Not Reported |
| Polyurethanes | ||||
| Conventional Polyurethane | 0% (Reference) | ~20-50 | ~0.1-0.5 | >400 |
| Adamantane-containing Polyurethane (ABPU50) | Moderate | >44[4] | Not Reported | >370[4] |
Experimental Protocols
The mechanical properties cited in this guide are typically determined through standardized tensile testing procedures. The following outlines the general experimental protocols based on ASTM D638 and ASTM D882 standards, which are widely used for plastics and thin films, respectively.
Sample Preparation
-
Specimen Shape: For rigid and semi-rigid plastics, dumbbell-shaped specimens (as per ASTM D638 Type I, II, III, IV, or V) are used.[5][6] For thin films and sheeting (under 1 mm thick), rectangular strips are prepared according to ASTM D882.
-
Fabrication: Specimens are typically prepared by injection molding, compression molding, or die-cutting from a sheet of the copolymer material.
-
Conditioning: Prior to testing, all specimens are conditioned in a controlled environment, typically at 23 ± 2 °C and 50 ± 5% relative humidity for a minimum of 40 hours, to ensure consistency and comparability of results.[5]
Tensile Testing Procedure
-
Instrumentation: A universal testing machine (UTM) equipped with a suitable load cell and grips is used.[6] An extensometer is often employed for accurate strain measurement, which is crucial for determining Young's modulus.
-
Test Execution:
-
The width and thickness of the specimen's gauge section are measured precisely.
-
The specimen is securely mounted in the grips of the UTM, ensuring proper alignment.
-
The extensometer is attached to the gauge section of the specimen.
-
A tensile load is applied at a constant rate of crosshead movement until the specimen fractures. The speed of testing is determined by the material's properties and the specific standard being followed.[6]
-
The load and extension data are recorded throughout the test.
-
Data Analysis
From the recorded load-extension curve, the following key mechanical properties are calculated:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
Structure-Property Relationship
The enhanced mechanical strength of adamantane-based copolymers can be visualized as a direct consequence of their molecular architecture. The following diagram illustrates this relationship.
Caption: Structure-Property Relationship in Adamantane-Based Copolymers.
References
- 1. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Shape memory materials based on adamantane-containing polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infinitalab.com [infinitalab.com]
- 6. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
benchmarking the optical transparency of films from 1,3-Bis(4-aminophenyl)adamantane
For researchers, scientists, and drug development professionals seeking materials with exceptional optical clarity and thermal stability, polyimide films derived from 1,3-Bis(4-aminophenyl)adamantane (ADMDA) offer a compelling solution. This guide provides an objective comparison of the optical performance of ADMDA-based polyimide films against other common transparent polyimides, supported by experimental data and detailed methodologies.
The incorporation of the bulky, aliphatic adamantane structure into the polyimide backbone disrupts the formation of charge-transfer complexes (CTCs), which are responsible for the characteristic yellow hue of conventional aromatic polyimides. This disruption leads to colorless and highly transparent films suitable for a wide range of applications, including flexible displays, optical sensors, and advanced packaging for optoelectronics.
Comparative Analysis of Optical Transparency
The following table summarizes the key optical properties of polyimide films synthesized from this compound and compares them with representative alternative transparent polyimides, namely a fluorinated polyimide and a polyimide based on an alicyclic dianhydride.
| Polymer Film Composition | Transmittance at 400 nm (%) | Transmittance at 450 nm (%) | Cut-off Wavelength (λcut, nm) | Reference |
| This compound (ADMDA) based Polyimide | > 80 | Not Specified | ~360-380 | [1] |
| Fluorinated Polyimide (e.g., 6FDA-based) | > 80 | > 85 | ~318-362 | [2][3] |
| Alicyclic Dianhydride based Polyimide | > 80 | Not Specified | ~287-304 | [4] |
Note: The optical properties of polyimide films can vary depending on the specific co-monomers (dianhydrides) used in the polymerization, the film thickness, and the processing conditions.
Experimental Protocols
A general methodology for the preparation and optical characterization of these transparent polyimide films is outlined below.
I. Synthesis of Poly(amic acid) (PAA) Precursor
-
Monomer Dissolution: In a dry, nitrogen-purged flask, the diamine monomer (e.g., this compound) is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Dianhydride Addition: A stoichiometric amount of an aromatic or alicyclic dianhydride is added to the diamine solution in portions. The reaction is typically stirred at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) (PAA) solution.
II. Film Casting and Thermal Imidization
-
Casting: The PAA solution is cast onto a clean, dry glass substrate. The thickness of the film can be controlled by adjusting the viscosity of the PAA solution and the casting method (e.g., doctor blade, spin coating).
-
Solvent Evaporation: The cast film is pre-dried in a vacuum oven at a relatively low temperature (e.g., 80°C) for several hours to slowly remove the solvent.
-
Thermal Curing (Imidization): The tack-free film is then subjected to a stepwise thermal curing process in a furnace under a nitrogen atmosphere. A typical curing cycle involves heating the film to progressively higher temperatures (e.g., 100°C, 200°C, and 300°C), holding at each temperature for a specific duration (e.g., 1 hour) to induce cyclization of the amic acid groups into imide rings.
-
Film Detachment: After cooling to room temperature, the resulting polyimide film is carefully peeled from the glass substrate.
III. Optical Transparency Measurement
-
Instrumentation: The optical transmittance of the freestanding polyimide films is measured using a UV-Vis spectrophotometer.
-
Procedure: The film sample is placed in the spectrophotometer's sample holder, and the transmittance is recorded over a specific wavelength range (e.g., 200-800 nm). The cut-off wavelength (λcut) is typically defined as the wavelength at which the transmittance drops to 1%.
Visualizing the Process and Comparison
To further clarify the experimental workflow and the logical comparison between these materials, the following diagrams are provided.
References
confirming the effect of adamantane moiety on polymer chain packing and free volume
Researchers, scientists, and drug development professionals are constantly seeking novel materials with tailored properties. The incorporation of the bulky, rigid adamantane moiety into polymer structures has emerged as a promising strategy to controllably alter polymer chain packing and free volume, thereby influencing key macroscopic properties. This guide provides an objective comparison of polymers with and without adamantane, supported by experimental data, to elucidate the profound effects of this unique molecular building block.
The introduction of adamantane into a polymer backbone or as a pendant group disrupts the efficient packing of polymer chains. This steric hindrance leads to an increase in the fractional free volume (FFV), the microscopic voids between polymer chains. This alteration in the polymer's internal architecture has significant consequences for its thermal, mechanical, and transport properties.
Key Performance Indicators: A Tabular Comparison
The following tables summarize the quantitative effects of incorporating adamantane into different polymer systems.
| Polymer System | Property | Polymer without Adamantane | Polymer with Adamantane | Reference |
| Polystyrene Derivatives | Glass Transition Temperature (Tg) | Polystyrene: ~100 °C | Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene): 268 °C | [1] |
| Poly(methyl methacrylate) (PMMA) | Decomposition Temperature (Td, 5% weight loss) | PMMA: Base Value | PAAdEMA: ~25 °C higher | [2] |
| P2AdEMA: ~55 °C higher | [2] | |||
| Polymers of Intrinsic Microporosity (PIMs) | CO2 Permeability (Barrer) | AOPIM-1: 980.7 | Adamantane-grafted AOPIM-1: 2483.6 | [2] |
| Polyphosphazenes | Gas Permeability (Relative to pure PTFEP) | PTFEP: 100% | PTFEP/PAdATFEP blend (18.8 mol% PAdATFEP): Reduced by 45-70% | [3] |
Visualizing the Effect of Adamantane
The following diagram illustrates the logical relationship between the incorporation of the adamantane moiety and its subsequent effects on polymer chain packing, free volume, and macroscopic properties.
Figure 1. Logical workflow illustrating how the incorporation of the adamantane moiety influences polymer properties.
In-Depth Analysis of Key Properties
Glass Transition Temperature (Tg)
The bulky and rigid nature of the adamantane group significantly restricts the rotational freedom of polymer chains.[4] This increased rigidity leads to a substantial elevation in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. As evidenced in the data, adamantane-containing polystyrene derivatives exhibit a Tg that is remarkably higher than that of standard polystyrene.[1][5] This enhancement in Tg is a direct consequence of the reduced chain mobility imposed by the adamantane units.[6][7]
Thermal Stability
The inherent thermal stability of the adamantane cage, combined with the restricted chain mobility, contributes to an overall increase in the thermal degradation temperature of the polymer.[6][7] Experimental data for adamantane-containing poly(methyl methacrylate) (PMMA) shows a significant increase in the decomposition temperature compared to the unmodified polymer.[2]
Gas Permeability and Selectivity
The increase in fractional free volume created by the adamantane moieties directly impacts the transport of gases through the polymer matrix. In some cases, such as with certain Polymers of Intrinsic Microporosity (PIMs), the introduction of adamantane can lead to a significant increase in gas permeability.[2] This is attributed to the creation of larger and more interconnected free volume elements that facilitate gas diffusion. However, in other systems, such as polyphosphazene blends, the incorporation of adamantane can lead to a decrease in permeability.[3] This highlights that the effect of adamantane on gas transport is highly dependent on the specific polymer backbone and the overall morphology of the material. The introduction of adamantane can also influence the selectivity of a membrane for different gases.
Solubility
The disruption of regular chain packing by adamantane can also lead to improved solubility of the polymer in organic solvents.[6][7] This is a crucial advantage for polymer processing and film casting.
Experimental Protocols
A summary of the key experimental techniques used to characterize the properties of adamantane-containing polymers is provided below.
1. Polymer Synthesis:
-
Anionic Polymerization: This technique is often employed for the precise synthesis of well-defined adamantane-containing polymers, such as polystyrene derivatives.[1][5] The polymerization is typically carried out in an inert atmosphere at low temperatures using initiators like oligo(α-methylstyryl)lithium.
-
Grafting: Adamantane moieties can be grafted onto an existing polymer backbone through chemical reactions. For example, adamantane can be grafted onto amidoxime-functionalized PIM-1 via an acyl chloride-substitution reaction.[2]
2. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers. The sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss of a sample as a function of temperature in a controlled atmosphere.
3. Structural Characterization and Free Volume Analysis:
-
X-ray Diffraction (XRD): Wide-angle X-ray diffraction (WAXD) is used to investigate the packing of polymer chains. The d-spacing, which is the distance between polymer chains, can be calculated from the diffraction pattern. A larger d-spacing in adamantane-containing polymers is indicative of looser chain packing.
-
Positron Annihilation Lifetime Spectroscopy (PALS): PALS is a powerful technique for directly probing the free volume characteristics of polymers. It provides information on the size, distribution, and fraction of free volume holes within the material.
-
Density Measurement and Fractional Free Volume (FFV) Calculation: The bulk density of the polymer is measured experimentally. The fractional free volume is then calculated using the following equation: FFV = (V - V0) / V, where V is the specific volume (1/density) and V0 is the occupied volume of the polymer chains, often estimated using group contribution methods.[2]
4. Gas Permeation Measurement:
-
Constant-Volume/Variable-Pressure Method: This is a common method for measuring the permeability of gases through a polymer membrane. The membrane is placed in a permeation cell, and a feed gas is introduced at a constant pressure on one side. The rate of pressure increase on the permeate side (at a constant volume) is measured to determine the gas permeability coefficient.
Conclusion
The incorporation of adamantane moieties into polymer structures provides a robust and versatile tool for tuning material properties. The steric bulk of adamantane effectively disrupts polymer chain packing, leading to an increase in free volume. This fundamental change in the polymer's nanoscale architecture translates into significant and often desirable modifications of its macroscopic properties, including elevated glass transition temperatures, enhanced thermal stability, and altered gas transport characteristics. For researchers and professionals in materials science and drug development, understanding the structure-property relationships imparted by adamantane opens up new avenues for the rational design of high-performance polymers for a wide range of applications.
References
- 1. Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Bis(4-aminophenyl)adamantane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Bis(4-aminophenyl)adamantane, ensuring compliance with general hazardous waste protocols.
I. Understanding the Compound: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C22H26N2 | [2][3][4] |
| Molecular Weight | 318.46 g/mol | [2] |
| Appearance | Solid, colorless crystal | [1] |
| Solubility | Insoluble in water; Soluble in some organic solvents (e.g., methylene chloride, benzene) | [1] |
| Melting Point | High | [1] |
| Thermal Stability | High | [1] |
II. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Essential PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from dust or splashes.
-
Lab Coat: A standard lab coat to protect clothing and skin.
-
Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator is recommended.
General Safety Precautions:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation and inhalation of dust.[1]
III. Step-by-Step Disposal Procedure
The following procedure is a general guideline based on the disposal methods for aromatic amines and adamantane derivatives. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step 1: Segregation and Labeling
-
Isolate the this compound waste from other chemical waste streams to prevent potentially hazardous reactions.
-
Clearly label the waste container as "Hazardous Waste: this compound" and include the date.
Step 2: Containerization
-
Use a dedicated, sealed, and chemically compatible container for the solid waste.
-
Ensure the container is in good condition and properly sealed to prevent leaks or spills.
Step 3: Waste Characterization
-
Based on its chemical structure (aromatic amine and adamantane derivative), this compound should be treated as hazardous waste. Adamantane itself is classified as an environmentally hazardous substance.
Step 4: Contacting a Licensed Waste Disposal Service
-
The disposal of this chemical should be handled by a licensed professional waste disposal company.[5][6][7]
-
Provide the waste disposal service with all available information, including the chemical name, quantity, and any available safety data.
Step 5: Recommended Disposal Method
-
The recommended method for the disposal of aromatic amines is incineration. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5][6][7]
Step 6: Documentation
-
Maintain meticulous records of the waste disposal process, including the date, quantity of waste, and the name of the disposal company.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
- 1. chembk.com [chembk.com]
- 2. This compound | CAS#:58788-79-7 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. international.skcinc.com [international.skcinc.com]
- 6. scribd.com [scribd.com]
- 7. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
